Celecoxib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Record name | celecoxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Celecoxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022777 | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
529.0±60.0 | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Pale yellow solid | |
CAS No. |
169590-42-5 | |
| Record name | Celecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157-159, 157-159 °C, 101.7 - 103.9 °C | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Celecoxib Action
Cyclooxygenase-2 (COX-2) Selective Inhibition
Celecoxib's therapeutic efficacy in managing pain and inflammation largely stems from its ability to selectively target and inhibit the cyclooxygenase-2 (COX-2) enzyme. This selectivity differentiates it from traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms nih.govpatsnap.com.
Molecular Binding Characteristics and Active Site Interactions
This compound is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide nih.gov. The selective inhibition of COX-2 by this compound is attributed to its chemical structure, which allows it to fit into the active site of COX-2 patsnap.com. The COX-2 enzyme possesses a larger and more flexible binding pocket compared to COX-1, facilitating more effective binding of selective inhibitors like this compound patsnap.comiucr.org.
Specific amino acid residues within the COX-2 active site are crucial for this compound's binding. These include Arg120, Arg513, His90, Gln192, Leu338, Ser339, Tyr355, Phe518, Val523, Arg499, Phe504, and Arg106 iucr.orgpjmhsonline.comresearchgate.netmdpi.com. This compound's sulfonamide group often forms hydrogen bonds with residues such as Leu338, Ser339, Arg499, and Phe504, while its pyrazole (B372694) ring can engage in pi-stacking interactions with Arg106 researchgate.net. The presence of a hydrophilic sulfonamide substituent at the para position of an aryl group is known to confer optimal COX-2 inhibition potency, as this group is well-lodged in a hydrophilic side pocket within the COX-2 active site, interacting with key amino acids like Arg513 and Phe518 researchgate.net.
Data from molecular docking studies illustrate the binding affinity of this compound to the COX-2 active site. For instance, this compound has shown a docking score of -12.882 Kcal/mol and an MMGBSA value of -79.21 Kcal/mol, indicating a robust and stable interaction with COX-2 mdpi.com.
Table 1: Key Amino Acid Interactions of this compound with COX-2 Active Site
| Interaction Type | Interacting Residues (COX-2) | Reference |
| Hydrogen Bonding | Leu338, Ser339, Arg499, Phe504 | researchgate.net |
| Pi-Cation Interaction | Arg106 | pjmhsonline.comresearchgate.net |
| Hydrophobic Contacts | Leu352, Leu384, Tyr385, Trp387, Phe381, Phe518, Met522, Gly526, Ser530 | iucr.org |
| Electrostatic Interactions | Arg120, Glu524, Arg/His513, Tyr355 | iucr.org |
Impact on Prostaglandin (B15479496) Synthesis Pathways
Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs) patsnap.com. Prostaglandins are lipid compounds that mediate various physiological and pathological processes, including inflammation, pain, and fever patsnap.comwikipedia.org. COX-2 is primarily expressed at sites of inflammation in response to pro-inflammatory stimuli patsnap.comwikipedia.org.
By selectively inhibiting the COX-2 enzyme, this compound reduces the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (B8750289) (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2 (PGF2) drugbank.compharmgkb.org. This inhibition of prostaglandin synthesis leads to the alleviation of pain and inflammation nih.govdrugbank.com.
Table 2: Prostaglandins and Their Roles in Inflammation
| Prostaglandin | Primary Role in Inflammation |
| PGE2 | Mediates pain, fever, and vasodilation drugbank.compharmgkb.org |
| PGI2 | Vasodilation, inhibits platelet aggregation drugbank.com |
| TXA2 | Vasoconstriction, promotes platelet aggregation drugbank.com |
| PGD2 | Bronchoconstriction, vasodilation pharmgkb.org |
| PGF2 | Uterine contractions, bronchoconstriction pharmgkb.org |
Comparative Analysis of COX-1 versus COX-2 Inhibition Profiles
Most traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to COX-1's role in gastric mucosal protection patsnap.comnih.govtg.org.au. This compound, as a selective COX-2 inhibitor, was developed to mitigate these adverse gastrointestinal effects by preferentially targeting COX-2 while sparing COX-1 patsnap.comnih.govtg.org.au.
The selectivity of this compound for COX-2 means it has a decreased effect on gastric mucosal prostaglandin synthesis compared to non-selective NSAIDs, thus posing less of an ulceration risk patsnap.comdrugbank.com. While this compound weakly inhibits COX-1, its effect on platelet function is less pronounced than that of aspirin (B1665792) nih.gov. This selective inhibition is a key characteristic that distinguishes this compound from non-selective NSAIDs patsnap.com.
Table 3: Comparison of COX-1 and COX-2 Inhibition by this compound
| Enzyme Target | This compound Inhibition Profile | Physiological Role |
| COX-1 | Weakly inhibits nih.gov | Gastric mucosal protection, platelet aggregation patsnap.comwikipedia.org |
| COX-2 | Selectively inhibits nih.govpatsnap.com | Pro-inflammatory prostaglandin synthesis patsnap.comwikipedia.org |
COX-Independent Mechanisms of this compound
Beyond its well-defined role as a selective COX-2 inhibitor, this compound exhibits several COX-independent mechanisms that contribute to its broader biological effects, particularly in the context of cancer chemoprevention and therapy pharmgkb.orgiiarjournals.orgpsu.eduoup.comnih.gov. These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the regulation of angiogenesis pharmgkb.orgoup.com.
Binding to Cadherin-11 (CDH11) and Implications for Malignant Progression
This compound has been shown to exert anticancer effects by binding to Cadherin-11 (CDH11) protein nih.govdrugbank.comnih.govnih.gov. CDH11 is a mesenchymal cadherin associated with epithelial-to-mesenchymal transition (EMT), poor prognosis malignancies, and cancer stem cells nih.govnih.govaacrjournals.org. Increased expression of CDH11 has been linked to tumor progression and is observed in aggressive, invasive cancer cells, including basal-like breast carcinomas nih.govnih.govspandidos-publications.com.
Research indicates that this compound has the structural potential to bind CDH11, and this binding can preferentially affect the growth of CDH11-positive cancer cells both in vitro and in vivo nih.govnih.govaacrjournals.orgspandidos-publications.comresearchgate.net. Studies have demonstrated that CDH11 knockdown or the use of CDH11-targeting antibodies can slow the growth of basal-like breast tumors and decrease the proliferation and colony formation of breast, glioblastoma, and prostate cancer cells nih.govnih.govaacrjournals.org. This suggests that CDH11 is important for malignant progression and represents a potential therapeutic target in various cancers nih.govnih.govaacrjournals.org.
Inhibition of 3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Signaling
Another significant COX-independent mechanism of this compound involves the inhibition of 3-Phosphoinositide-Dependent Kinase-1 (PDK-1) signaling pharmgkb.orgnih.govcapes.gov.br. PDK-1 is a crucial kinase involved in the activation of Akt (protein kinase B), a key component of the PI3K/Akt signaling pathway, which plays a significant role in cell growth, survival, and tumorigenesis pharmgkb.orgnih.govcapes.gov.brcancer.gov.
This compound has been shown to induce apoptosis in cancer cell lines, such as human colon cancer HT-29 cells, by inhibiting PDK-1 activity nih.gov. This effect is correlated with the inhibition of phosphorylation of Akt, a downstream substrate of PDK-1, at its regulatory sites (Thr308 and Ser473) nih.gov. In vitro measurements have revealed that this compound is a potential inhibitor of PDK-1 activity, with an IC50 of 3.5 µM nih.gov.
While this compound itself is considered a weak PDK-1 inhibitor, requiring higher concentrations to show discernible effects on tumor cell growth in vitro, structure-based optimization of this compound has led to the development of more potent PDK-1 inhibitors capes.gov.braacrjournals.orgfigshare.com. These this compound derivatives inhibit PDK-1 by competing with ATP for binding, a common mechanism among kinase inhibitors capes.gov.braacrjournals.orgfigshare.com.
Table 4: Impact of this compound on PDK-1 Signaling
| Mechanism | Effect of this compound | Implications | Reference |
| PDK-1 Activity | Inhibition (IC50 = 3.5 µM) | Induces apoptosis in cancer cells | nih.gov |
| Akt Phosphorylation | Inhibition of Thr308 and Ser473 phosphorylation | Blocks Akt activation, a pro-survival pathway | nih.govcapes.gov.br |
| Apoptosis Induction | Associated with PDK-1 inhibition | Contributes to anti-cancer effects | pharmgkb.orgnih.govcapes.gov.br |
Pharmacokinetic and Pharmacodynamic Research of Celecoxib
Pharmacokinetic Studies
Celecoxib is rapidly absorbed following oral administration and undergoes extensive hepatic metabolism, with minimal unchanged drug eliminated drugbank.comnih.gov. Its pharmacokinetic profile is characterized by specific absorption dynamics, distribution patterns, and metabolic pathways that determine its systemic exposure and duration of action.
Absorption Dynamics and Factors Influencing Bioavailability
This compound is rapidly absorbed from the gastrointestinal tract. Following a single oral dose of 200 mg in healthy subjects, peak plasma concentrations (Cmax) of approximately 705 ng/mL are typically achieved within 3 hours (Tmax) drugbank.com. When multiple doses are administered, steady-state concentrations are generally reached within five days drugbank.com.
Several factors can influence the absorption and bioavailability of this compound:
Food Intake : Taking this compound with a high-fat meal can delay peak plasma levels by approximately 1 to 2 hours, while increasing the total absorption (Area Under the Curve, AUC) by 10% to 20% drugbank.com.
Renal Impairment : Patients with chronic renal impairment have shown a significantly lower AUC of this compound drugbank.com. In a cross-study comparison, this compound AUC was approximately 40% lower in patients with chronic moderate renal insufficiency (GFR 25-60 mL/min) compared to subjects with normal renal function fda.gov.
Race : A meta-analysis of pharmacokinetic studies indicated an approximately 40% higher AUC of this compound in Black patients compared to Caucasians, though the underlying reasons for this difference remain unknown drugbank.com.
Solubility : this compound is classified as a Biopharmaceutical Classification System (BCS) Class II molecule, characterized by high permeability but poor aqueous solubility (1–3 µg/mL). This low solubility can lead to variability in absorption and limited oral bioavailability nih.govrsc.org. Efforts to improve these properties, such as through nanoformulations, have demonstrated enhanced solubility (over 4.8-fold in water) and dissolution rates, leading to improved oral pharmacokinetic profiles and relative bioavailability increases of up to 145.2% compared to reference products nih.govresearchgate.net.
Table 1: Key Absorption Parameters of this compound (200 mg oral dose in healthy subjects)
| Parameter | Value (approximate) | Reference |
| Tmax (fasted) | 3 hours | drugbank.comfda.govpharmgkb.org |
| Cmax (fasted) | 705 ng/mL | drugbank.com |
| AUC increase with high-fat meal | 10-20% | drugbank.comfda.gov |
| Tmax delay with high-fat meal | 1-2 hours | drugbank.comfda.gov |
| Bioavailability (relative to oral suspension) | 99% | fda.gov |
Distribution Patterns and Protein Binding Characteristics
This compound is highly bound to plasma proteins, with approximately 97% binding, primarily to albumin drugbank.comfda.govhres.ca. In vitro studies indicate binding to both human plasma albumin and, to a lesser extent, α1-acid glycoprotein (B1211001) fda.govhres.ca. The apparent volume of distribution at steady state (Vss/F) is approximately 400 L to 429 L, suggesting wide distribution into various tissues drugbank.comfda.govhres.ca. This compound does not preferentially bind to red blood cells drugbank.comhres.ca.
Table 2: Key Distribution Parameters of this compound
| Parameter | Value (approximate) | Reference |
| Plasma Protein Binding | 97% | drugbank.comfda.govhres.ca |
| Primary Binding Protein | Albumin | drugbank.comfda.govhres.ca |
| Apparent Volume of Distribution (Vss/F) | 400-429 L | drugbank.comfda.govhres.ca |
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive metabolism in the liver, with less than 3% of the unchanged drug being eliminated nih.govontosight.ai. The major routes of excretion for this compound and its metabolites are feces (approximately 57% of an oral dose) and urine (approximately 27% of an oral dose) drugbank.comfda.gov. Three primary metabolites have been identified in human plasma: a primary alcohol, a carboxylic acid, and a glucuronide conjugate drugbank.comfda.gov. These metabolites are considered inactive in terms of COX enzyme inhibition drugbank.comfda.gov. The main metabolite found in urine and feces is the carboxylic acid metabolite (73%) drugbank.com. The effective half-life of this compound is approximately 11 hours when a single 200 mg dose is given to healthy subjects drugbank.commims.com.
Table 3: Key Metabolic and Excretion Parameters of this compound
| Parameter | Value (approximate) | Reference |
| Elimination Half-life | 11 hours | drugbank.commims.com |
| Excretion in Feces | ~57% | drugbank.comfda.gov |
| Excretion in Urine | ~27% | drugbank.comfda.gov |
| Unchanged drug in urine/feces | <3% | drugbank.comnih.gov |
| Major Metabolites | Primary alcohol, Carboxylic acid, Glucuronide conjugate | drugbank.comfda.gov |
A large part of this compound's metabolism is mediated by Cytochrome P450 2C9 (CYP2C9) in the liver drugbank.comnih.govfda.govpharmgkb.orghres.caontosight.ai. This enzyme primarily catalyzes the methyl hydroxylation of this compound to form hydroxythis compound, which is then further oxidized to carboxythis compound nih.govpharmgkb.org. CYP2C9 is a highly polymorphic enzyme, with several functional variants of significant pharmacogenetic importance nih.govnih.gov.
Among individuals of European ancestry, the most common variants associated with reduced enzyme activity are CYP2C92 and CYP2C93 nih.govnih.gov. Both in vitro and in vivo studies have demonstrated that this compound pharmacokinetics are altered in individuals carrying these CYP2C9 variant alleles nih.govresearchgate.net. For instance, in vitro studies showed that CYP2C9-dependent methyl hydroxylation of this compound decreased by 34% and 90% in the presence of cDNA-expressed CYP2C92 and CYP2C93, respectively nih.govresearchgate.net. In human liver microsomes, the rate of this compound hydroxylation was reduced by 59% in cells with heterozygous CYP2C91/3 genotype and by 47% in cells with CYP2C91/2 genotype, compared to those with CYP2C91/1 nih.govresearchgate.net. Individuals who are poor metabolizers of CYP2C9 substrates, such as CYP2C9*3 allele carriers, exhibit increased exposure to this compound nih.govpharmgkb.orgpharmgkb.orgnih.gov. Fluconazole (B54011), a known inhibitor of CYP2C9, significantly increases this compound plasma concentrations (e.g., a 134% increase in AUC) due to the inhibition of its metabolism via CYP2C9 fda.govfda.govmims.com. Sulfaphenazole is also a potent and specific CYP2C9 inhibitor that has been shown to inhibit this compound metabolism fda.govnih.gov.
While CYP2C9 plays the predominant role in this compound metabolism, Cytochrome P450 3A4 (CYP3A4) also contributes, albeit in a minor capacity (less than 25%) drugbank.comnih.govpharmgkb.orgpharmgkb.org. Additionally, some resources indicate minor contributions from Cytochrome P450 2C8 (CYP2C8) to this compound metabolism drugbank.comfda.govnih.gov.
This compound has been characterized as an inhibitor of Cytochrome P450 2D6 (CYP2D6) nih.govfda.govpharmgkb.orgpharmgkb.orgmims.com. In vitro studies indicate that this compound is a moderately potent inhibitor of CYP2D6, with a Ki value for inhibition of bufuralol (B1668043) 1'-hydroxylation reported as 4.2 µM fda.gov. Therefore, there is a potential for in vivo drug interactions with drugs that are metabolized by CYP2D6 nih.govfda.govpharmgkb.orgmims.com. For instance, concomitant administration of this compound (200 mg twice daily) resulted in a 1.5-fold increase in plasma concentrations of metoprolol (B1676517) and a 2.6-fold increase for dextromethorphan, both CYP2D6 substrates mims.comresearchgate.net.
More recent in vitro studies have further characterized this compound as a substrate of human CYP2D6, showing atypical substrate inhibition kinetics researchgate.netnih.gov. The relative contribution of CYP2D6 to this compound metabolism is highly variable and dependent on CYP2C9 genotypes, ranging from no contribution in extensive metabolizers (CYP2C91/1 genotype) to approximately 30% in slow metabolizers with allelic variants such as CYP2C91/3 and CYP2C93/3 researchgate.netnih.gov. This suggests that this compound could become a "victim" of CYP2D6-associated drug-drug interactions, particularly in individuals with reduced CYP2C9 activity researchgate.netnih.gov.
Metabolite Identification and Activity
This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2C9 (CYP2C9) isoenzyme, with a minor contribution from CYP3A4 drugbank.comnih.govresearchgate.netfda.govfda.govpharmgkb.org. Three main metabolites have been identified in human plasma: a primary alcohol, a carboxylic acid, and a glucuronide conjugate drugbank.comnih.govfda.govfda.govpharmgkb.org.
These metabolites are considered inactive concerning COX enzyme inhibition drugbank.comnih.govfda.govfda.govpharmgkb.org. The primary alcohol metabolite is formed through methyl hydroxylation, which is then further oxidized to the carboxylic acid metabolite via cytosolic alcohol dehydrogenases (ADH1 and ADH2) pharmgkb.org. The carboxylic acid metabolite can subsequently be conjugated with glucuronic acid by UDP glucuronosyltransferases (UGTs) to form the 1-O-glucuronide researchgate.netpharmgkb.org. The carboxylic acid metabolite is the main metabolite found in urine and feces, accounting for 73% of the dose in these excretion routes, while the amount of glucuronide in urine is reported to be low drugbank.comnih.govfda.govfda.gov.
| Metabolite Type | Formation Pathway | COX Enzyme Inhibition Activity | Primary Excretion Route Presence |
|---|---|---|---|
| Primary Alcohol | Methyl hydroxylation (CYP2C9, minor CYP3A4) | Inactive | Plasma |
| Carboxylic Acid | Oxidation of primary alcohol (ADH1, ADH2) | Inactive | Urine, Feces (major) |
| Glucuronide Conjugate | Conjugation of carboxylic acid (UGTs) | Inactive | Urine (low amounts), Feces |
Elimination Routes and Half-Life Characteristics
This compound is predominantly eliminated through hepatic metabolism, with only small amounts (less than 3%) of the unchanged drug recovered in urine and feces drugbank.comnih.govfda.govfda.gov. Following a single oral dose of radiolabeled this compound, approximately 57% of the dose is excreted in the feces, and 27% is excreted into the urine, primarily in the form of metabolites drugbank.comnih.govfda.govfda.govnih.gov.
The effective half-life of this compound is approximately 11 hours when a single 200 mg dose is administered to healthy subjects drugbank.comnih.govresearchgate.netnih.govmims.comdrugs.comdrugbank.com. The terminal half-life can be variable due to the drug's low solubility, which can prolong absorption drugbank.com. In patients with mild hepatic impairment, the elimination half-life can increase to 11 hours, and in moderate hepatic impairment, it can reach 13 hours wikipedia.org.
| Characteristic | Details | Reference |
|---|---|---|
| Primary Elimination Route | Hepatic metabolism | drugbank.comnih.govfda.govfda.govnih.gov |
| Unchanged Drug Excretion | <3% in urine and feces | drugbank.comnih.govfda.govfda.gov |
| Fecal Excretion (as metabolites) | ~57% of oral dose | drugbank.comnih.govfda.govfda.govnih.gov |
| Urinary Excretion (as metabolites) | ~27% of oral dose | drugbank.comnih.govfda.govfda.govnih.gov |
| Effective Half-Life (healthy subjects, 200 mg single dose) | ~11 hours | drugbank.comnih.govresearchgate.netnih.govmims.comdrugs.comdrugbank.com |
| Terminal Half-Life Variability | Variable due to low solubility prolonging absorption | drugbank.com |
Pharmacodynamic Characterization
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme primarily expressed in inflamed tissues and induced by inflammatory mediators drugbank.comfda.govpharmgkb.orgwikipedia.org. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation drugbank.comfda.govpharmgkb.orgwikipedia.org.
Prostaglandin (B15479496) E2 (PGE2) Modulation and Inflammatory Markers
This compound's primary mechanism of action involves the inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), by selectively targeting the COX-2 enzyme drugbank.comfda.govpharmgkb.orgwikipedia.org. PGE2 is a crucial lipid mediator in inflammation, promoting local vasodilation and recruiting inflammatory cells mdpi.comresearchgate.netresearchgate.net. Studies have shown that this compound can significantly decrease PGE2 levels heraldopenaccess.us. For instance, in patients with chronic periodontitis, this compound treatment led to a statistically significant decrease in PGE2 levels in gingival crevicular fluid compared to placebo within the first three months heraldopenaccess.us.
Furthermore, this compound has been observed to down-regulate the expression of genes associated with the PGE2 pathway under inflammatory conditions researchgate.netresearchgate.net. This includes genes encoding for COX-2 itself, microsomal prostaglandin-endoperoxide synthase 1 (mPGES-1), and prostaglandin E receptors 4 (EP4) in articular chondrocytes researchgate.netresearchgate.net. This suggests that this compound not only directly inhibits COX-2 activity but also modulates the expression of components involved in PGE2 production researchgate.netresearchgate.net. In some contexts, such as in cortical astrocytes, this compound has paradoxically been shown to induce COX-2 expression and PGE2 synthesis, particularly at higher concentrations, through pathways involving ERK/JNK/AP-1 signaling nih.gov.
| Effect | Mechanism/Finding | Reference |
|---|---|---|
| PGE2 Synthesis Inhibition | Direct inhibition of COX-2 enzyme | drugbank.comfda.govpharmgkb.orgwikipedia.org |
| Reduction in PGE2 Levels | Significant decrease observed in gingival crevicular fluid in periodontitis patients | heraldopenaccess.us |
| Gene Expression Down-regulation | Decreases expression of COX-2, mPGES-1, and EP4 genes in chondrocytes under inflammatory conditions | researchgate.netresearchgate.net |
| Paradoxical COX-2 Induction | Can induce COX-2 expression and PGE2 synthesis in cortical astrocytes via ERK/JNK/AP-1 pathway at higher concentrations | nih.gov |
Effects on Platelet Aggregation and Bleeding Time
Unlike traditional non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, this compound is a selective COX-2 inhibitor and is designed to spare COX-1 at therapeutic concentrations wikipedia.orgdrugs.comaafp.orgnih.gov. COX-1 is critical for normal platelet function, including blood clotting pathways and platelet aggregation drugs.comnih.gov.
Clinical trials have demonstrated that this compound, even at single doses up to 800 mg and multiple doses of 600 mg twice daily for up to 7 days (doses higher than recommended therapeutic doses), had no effect on the reduction of platelet aggregation or an increase in bleeding time in healthy volunteers nih.govfda.govresearchgate.net. This indicates that this compound does not interfere with the normal mechanisms of platelet aggregation and hemostasis nih.govresearchgate.net. Consequently, this compound is not considered a substitute for aspirin (B1665792) for cardiovascular prophylaxis, as it lacks the antiplatelet effects of non-selective NSAIDs drugs.comfda.gov.
| Parameter | Observed Effect with this compound | Comparison to Non-selective NSAIDs | Reference |
|---|---|---|---|
| Platelet Aggregation | No reduction observed, even at supratherapeutic doses | Unlike non-selective NSAIDs (e.g., naproxen) which significantly reduce platelet aggregation | drugs.comnih.govfda.govresearchgate.net |
| Bleeding Time | No increase observed, even at supratherapeutic doses | Unlike non-selective NSAIDs (e.g., naproxen) which increase bleeding time | nih.govfda.govresearchgate.net |
| Mechanism | Selective COX-2 inhibition, sparing COX-1 at therapeutic concentrations | Non-selective NSAIDs inhibit both COX-1 and COX-2 | wikipedia.orgdrugs.comaafp.orgnih.gov |
Advanced Research on Celecoxib in Specific Disease States
Oncology Research
Celecoxib has demonstrated multifaceted effects in oncology, encompassing both chemopreventive applications and therapeutic potential across a range of malignancies. Its mechanisms of action often involve both COX-2 dependent and independent pathways, influencing critical cellular processes related to cancer development and progression.
As a selective COX-2 inhibitor, this compound has exhibited chemopreventive efficacy in various precancerous lesions and certain cancer types, including colon polyps, colorectal adenomas, lung cancer, and prostate cancer. scribd.comguidetopharmacology.org The anticancer effects of this compound are partly attributed to its ability to reduce the production of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) and subsequently inhibit key signaling pathways such as COX-2/PGE2/EP2/p-AKT/p-ERK and PGE2/NF-kB. scribd.comguidetopharmacology.org
Beyond its direct inhibition of COX-2, this compound can also modulate other molecular targets. It regulates molecules like FAK, Cx43, p21, and Ki-67, and can block AKT activation, which collectively contribute to inhibiting tumor cell proliferation and inducing apoptosis. scribd.comguidetopharmacology.org Furthermore, this compound's chemopreventive action may involve COX-2-independent mechanisms, such as inhibiting the signal pathway of 3-phosphoinositide-dependent kinase-1 and its downstream protein kinase B (Akt) in human colon cancer cells. libretexts.org It has also been shown to inhibit PNO1, leading to reduced tumor growth and lung metastasis. libretexts.org The compound also exerts antiangiogenic effects by influencing pathways such as ERK1/2 MAPK and PI3K/AKT. scribd.comguidetopharmacology.org In breast cancer, this compound's antiproliferative activity is believed to occur through both COX-2-dependent and COX-2-independent pathways. nih.gov
This compound is recognized as an effective agent for the prevention of colorectal adenomas and familial adenomatous polyposis (FAP), an inherited disorder characterized by the development of numerous colorectal polyps. scribd.comguidetopharmacology.org Clinical studies have indicated this compound's ability to reduce the burden of colorectal adenomas in FAP patients. wikipedia.org
A phase II clinical study involving 27 FAP patients demonstrated that 17 of these individuals experienced a positive response to this compound, showing a reduction of over 30% in colonic polyp burden after a six-month treatment period. wikipedia.org Interestingly, this compound levels were found to be significantly lower in polyp tissues compared to normal colorectal tissues. wikipedia.org Preclinical investigations suggest that this compound's mechanism in suppressing colorectal tumorigenesis involves increasing the production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE). wikipedia.org
In broader FAP clinical trials, this compound has been reported to reduce colorectal adenoma burden in approximately 50% of patients. wikipedia.org A specific study highlighted that a higher dose of this compound (400 mg twice daily) led to a 28.0% reduction in the mean number of colorectal polyps in FAP patients over six months, in contrast to a 4.5% reduction observed in the placebo group. mims.com Research in pediatric FAP patients also showed promising results, with a 44.2% reduction in colorectal polyps in the 16 mg/kg/day this compound group over three months, while the placebo group experienced a 39.1% increase. nih.gov For reducing the number of colorectal polyps, this compound at a dose of 16 mg/kg/day has been identified as a highly effective treatment. nih.govmims.com
Table 1: this compound Efficacy in Familial Adenomatous Polyposis (FAP)
| Study Population | This compound Dose/Duration | Outcome Measure | This compound Effect | Placebo Effect | Citation |
| FAP Patients (n=27) | 6 months | Reduction in colonic polyp burden | >30% reduction in 17 patients | Not specified | wikipedia.org |
| FAP Patients | 400 mg twice daily for 6 months | Mean number of colorectal polyps | 28.0% reduction | 4.5% reduction | mims.com |
| Children with FAP | 16 mg/kg/day for 3 months | Number of colorectal polyps | 44.2% reduction | 39.1% increase | nih.gov |
| FAP Patients | 16 mg/kg/day | Reduction in polyp numbers | Most effective treatment | Not applicable | nih.govmims.com |
This compound has demonstrated encouraging outcomes in both the treatment and prevention of various cancers. Notable results have been observed in colon, breast, prostate, and head and neck cancers. wikipedia.org When integrated with standard cancer therapies, clinical studies have indicated that this compound improved clinical efficacy in breast cancer, gastric cancer, rectal cancer, colorectal cancer, and head and neck cancer. scribd.comguidetopharmacology.org
Preclinical evidence further supports this compound's ability to suppress the proliferation and growth of diverse cancer types through multiple mechanisms. These include the inhibition of proliferation, induction of apoptosis, immunoregulation, modulation of the tumor microenvironment, antiangiogenic effects, and the potential to resensitize cancer cells to other antitumor drugs. fishersci.fi Additionally, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy and to inhibit cancer cell migration and invasion. libretexts.org
Research has indicated this compound's efficacy in preclinical breast cancer models and its role as a chemopreventive agent in epidemiological studies. fishersci.fiwikipedia.orgnih.gov Its action involves the selective inhibition of COX-2, thereby disrupting various molecular events critical to mammary carcinogenesis. wikipedia.orgnih.gov
Table 2: this compound Effects in Breast Cancer Studies
| Study Type | Patient Group | Treatment/Comparison | Outcome Measure | This compound Effect | Citation |
| Clinical Trial (REACT) | 655 breast cancer patients (no chemotherapy) | This compound (400 mg daily for 2 years) vs. Placebo | Hazard Ratio for recurrence (10 years) | 0.65 (35% reduction) | wikipedia.orgnih.gov |
| Clinical Trial (REACT) | Overall ERBB2-negative breast cancer cohort | This compound (2 years) vs. Placebo | Disease-Free Survival (DFS) | No benefit observed | nih.govmims.comnih.gov |
| Clinical Study | Non-metastatic triple-negative breast cancer (maintenance) | This compound alone vs. Observation | Disease-Free Survival (DFS) | Prolonged (HR = 0.17) | scribd.com |
| Clinical Study | Breast cancer (neoadjuvant therapy) | This compound combined therapy vs. Control | Overall Response Rate (ORR) | Improved (RR = 1.25) | scribd.com |
Therapeutic Potential in Various Malignancies
Neurological and Neurodegenerative Research
The role of inflammation in neurodegenerative processes has led to investigations into this compound's potential in neurological and neurodegenerative research.
Neuroinflammation, alongside apoptosis and impaired neurogenesis, is implicated in the neurodegenerative cell death characteristic of Alzheimer's disease (AD), potentially linked to the overexpression of cyclooxygenase-2 (COX-2). citeab.com this compound, as a selective COX-2 inhibitor, has been explored for its potential neuroprotective properties in this context. citeab.commims.com
Preclinical studies have indicated that this compound can improve cognitive decline in APP/PS1 transgenic mice, a model for familial AD. citeab.com In vitro research using SH-SY5Y neuroblastoma cells treated with β-amyloid suggests that this compound exerts neuroprotective effects by regulating heme oxygenase-1 (HO-1) and counteracting amyloid-β-induced reactive oxygen species (ROS) formation and lipid peroxidation. citeab.com This mechanism involves the nuclear translocation of the transcriptional factor Nrf2, which further enhances amyloid-β-induced HO-1 expression. citeab.com
Despite promising preclinical findings, clinical trials investigating this compound's efficacy in preventing or treating Alzheimer's disease have yielded mixed results. mims.comfishersci.casci-hub.se Some studies, including a randomized controlled trial, concluded that this compound did not prevent Alzheimer's disease or improve cognitive function, at least within the initial years of treatment. mims.comfishersci.casci-hub.se Conversely, in an Alzheimer's rat model induced by aluminum chloride (AlCl3), this compound attenuated intellectual impairment and associated neurodegenerative changes. citeab.com While combination therapy with rivastigmine (B141) did not offer additional cognitive benefits compared to rivastigmine alone, this compound did enhance neurogenesis and suppress apoptosis at the cellular level. citeab.com Some research also suggests that this compound, due to its anti-inflammatory properties, may have protective effects against neurodegenerative conditions like Alzheimer's disease, with one study reporting improved cognitive performance and increased regional brain metabolism in individuals with age-associated memory decline. fishersci.ca However, larger clinical trials for Alzheimer's disease progression have generally not demonstrated significant effects with this compound. sci-hub.se
Table 3: this compound in Alzheimer's Disease Research
| Study Type | Model/Patient Group | This compound Effect | Cognitive/Neuroprotective Outcome | Citation |
| Preclinical | APP/PS1 transgenic mice | Improved cognitive decline | Improved cognitive function | citeab.com |
| In vitro | β-amyloid-treated SH-SY5Y cells | Regulated HO-1, counteracted ROS/lipid peroxidation | Neuroprotective effects | citeab.com |
| Clinical Trial | Human patients | No prevention of AD or cognitive improvement (short-term) | No significant effect | mims.comfishersci.casci-hub.se |
| Preclinical | Aluminum chloride (AlCl3) rat model | Attenuated intellectual impairment and neurodegenerative changes | Enhanced neurogenesis, suppressed apoptosis at cellular level | citeab.com |
| Clinical Study | Individuals with age-associated memory decline | Improved cognitive performance, increased regional brain metabolism | Improved cognitive function | fishersci.ca |
Amyotrophic Lateral Sclerosis (ALS) Studies
Research into this compound's utility in Amyotrophic Lateral Sclerosis (ALS) has yielded mixed results, highlighting the complexity of this neurodegenerative disorder. A significant double-blind, placebo-controlled clinical trial involved 300 individuals with ALS, randomized to receive either this compound (800 mg/day) or a placebo for 12 months. wikipedia.orgresearchgate.net The primary objective was to assess the rate of change in upper extremity motor function, measured by maximum voluntary isometric contraction strength. wikipedia.orgresearchgate.net Secondary endpoints included survival, alterations in cerebrospinal fluid (CSF) prostaglandin E2 (PGE2) levels, and changes in the rate of decline of leg and grip strength, vital capacity, the ALS Functional Rating Scale-Revised (ALSFRS-R), and motor unit number estimates. wikipedia.orgresearchgate.net
The trial concluded that this compound, at the studied dosage, did not demonstrate a beneficial effect on ALS progression. It did not slow the decline in muscle strength, vital capacity, motor unit number estimates, or ALSFRS-R scores, nor did it impact survival. wikipedia.orgresearchgate.net Furthermore, CSF PGE2 levels were not elevated at baseline in the study participants and did not decrease with this compound treatment, indicating a lack of a measurable biological effect in the cerebrospinal fluid at the administered dose. wikipedia.orgresearchgate.net
Despite these findings, preclinical investigations have explored this compound in combination with other compounds. For instance, studies combining this compound with ciprofloxacin, a formulation known as PrimeC, exhibited synergistic effects in zebrafish models of ALS. citeab.com These preclinical findings suggested benefits in motor function and central nervous system (CNS) cell morphology. citeab.com Building on this, an open-label Phase IIa clinical study evaluating PrimeC in 15 individuals living with ALS demonstrated its safety and tolerability. mims.comwikidata.org This study also observed statistically significant changes in neuron-derived exosomal TDP-43 levels and levels of LC3, a key autophagy marker, suggesting a biological effect of the combination therapy. mims.comwikidata.org A subsequent Phase IIb clinical trial (PARADIGM; NCT05357950) is currently underway to further evaluate the safety, tolerability, and efficacy of PrimeC in a larger, randomized, placebo-controlled setting. citeab.comwikidata.org
Table 1: Summary of Key ALS Study Findings with this compound
| Study Type / Intervention | Number of Subjects | Duration | Key Outcome Measures | This compound Effect | Citation |
| This compound Monotherapy (Clinical Trial) | 300 (2:1 this compound:Placebo) | 12 months | Muscle strength, vital capacity, MUNE, ALSFRS-R, survival, CSF PGE2 | No significant benefit on disease progression or survival. No biological effect on CSF PGE2. | wikipedia.orgresearchgate.net |
| PrimeC (this compound + Ciprofloxacin) (Phase IIa Open-label) | 15 | 12 months | Neuron-derived exosomal TDP-43, LC3 levels | Statistically significant changes in biomarkers, suggesting a biological effect. | mims.comwikidata.org |
Traumatic Brain Injury (TBI) Models
Traumatic Brain Injury (TBI) is a major contributor to global mortality and morbidity, and currently, there are no approved therapeutic interventions. nih.govnih.gov Following TBI, cyclooxygenase (COX) enzymes produce prostaglandins (B1171923) and reactive oxygen species, which perpetuate inflammation. nih.govnih.gov Selective COX-2 inhibitors like this compound have shown potential as neuroprotective agents in this context. nih.govnih.gov
Animal models of TBI suggest that COX-2 inhibitors may offer treatment benefits by alleviating secondary injury mechanisms, including neuroinflammation and neuronal cell death. nih.govnih.gov Early clinical trials have also indicated that this compound use can improve patient mortality and outcomes following TBI. nih.govnih.govguidetopharmacology.org
A retrospective cohort study utilizing the TriNetX global health research network compared outcomes in 1,443 TBI patients treated with this compound against an equal number of propensity-matched patients who did not receive this compound. guidetopharmacology.org The study found that this compound was associated with a significantly higher 1-year survival rate (96.1%) compared to the no-celecoxib cohort (93.1%, p < 0.0001). guidetopharmacology.org Additionally, this compound treatment was linked to significantly lower rates of gastrostomy tube dependence (p = 0.017), seizure activity (p = 0.027), and myocardial infarction (p = 0.021) at the 1-year mark. guidetopharmacology.org
In preclinical repetitive mild TBI (mTBI) mouse models, this compound demonstrated a protective effect against neuroinflammation in the acute phase following injury. fishersci.nonih.gov However, this acute neuroprotection was observed to exacerbate clinical cognitive disturbance. fishersci.nonih.gov At chronic measurement, there was evidence of neuroprotective alleviation of mTBI pathophysiology, indicated by improved mRNA expression related to microglial activation, inflammation, excitotoxicity, and neurodegeneration. fishersci.nonih.gov Despite these molecular improvements, no corresponding change in clinical features was observed at the chronic stage. fishersci.nonih.gov Mechanistically, this compound can attenuate injury-induced prostaglandin production in the brain, which may lead to the inhibition of pro-inflammatory cytokines such as TNF-α and a reduction in IL-1β levels. nih.govguidetopharmacology.org
Table 2: Summary of Key TBI Study Findings with this compound
| Study Type / Model | Intervention | Key Outcome Measures | This compound Effect | Citation |
| Retrospective Cohort Study (Human) | This compound vs. No this compound (1443 matched pairs) | 1-year survival, gastrostomy tube dependence, seizure activity, myocardial infarction | Higher 1-year survival (96.1% vs 93.1%, p < 0.0001). Lower rates of gastrostomy tube dependence (p=0.017), seizure activity (p=0.027), and myocardial infarction (p=0.021). | guidetopharmacology.org |
| Repetitive mTBI Model (Mouse) | This compound | Neuroinflammation, cognitive function, mRNA expression of inflammatory and neurodegenerative markers | Acute phase: Protected against neuroinflammation but exacerbated cognitive disturbance. Chronic phase: Alleviated pathophysiology at molecular level (microglial activation, inflammation, excitotoxicity, neurodegeneration mRNA) but no change in clinical features. | fishersci.nonih.gov |
Pain Management Beyond Traditional Uses
This compound is a selective COX-2 inhibitor with established efficacy in managing pain and inflammation across various conditions. wikipedia.org Its application extends beyond its traditional uses to include specific strategies for perioperative pain management. wikipedia.org
Perioperative Pain Management Strategies
In the context of perioperative care, this compound can enhance pain management, improve the quality of postoperative recovery, and contribute to opioid-sparing effects as part of a multimodal analgesic strategy. fishersci.ca Numerous studies have demonstrated this compound's ability to reduce postoperative pain and decrease the consumption of opioids. fishersci.cafishersci.co.uknih.govresearchgate.netnih.gov
In patients undergoing total hip arthroplasty (THA), peri- and postoperative oral this compound (a single 400 mg dose pre-operatively, followed by 200 mg every 12 hours for five days) significantly reduced Visual Analog Scale (VAS) pain scores at 12, 24, 48, and 72 hours post-surgery compared to a control group. fishersci.ca This regimen also led to a significant decrease in morphine consumption at 6, 12, 24, and 48 hours post-operation. fishersci.ca Furthermore, patients receiving this compound achieved initial ambulation significantly earlier (4.5 ± 1.2 days) compared to the control group (5.83 ± 2.04 days; p < 0.05). fishersci.ca
For total knee arthroplasty (TKA), perioperative this compound (400 mg pre-operatively, then 200 mg every 12 hours for five days) significantly improved resting VAS pain scores at 48 hours (2.13 ± 1.68 vs. 3.43 ± 1.50, p = 0.03) and 72 hours (1.78 ± 1.66 vs. 3.17 ± 2.01, p = 0.02) compared to controls receiving only patient-controlled analgesia (PCA) morphine. nih.govnih.gov Opioid requirements were reduced by approximately 40% (p = 0.03) in the this compound group. nih.govnih.gov Additionally, active range of motion (ROM) significantly increased in this compound-treated patients during the first 72 hours post-surgery, with notable improvements on Day 1 (40.8° ± 17.3° vs. 25.8° ± 11.5°, p = 0.01), Day 2 (60.7° ± 18.1° vs. 45.0° ± 17.3°, p = 0.004), and Day 3 (77.7° ± 15.1° vs. 64.3° ± 16.9°, p = 0.004). nih.govnih.gov
A meta-analysis of randomized controlled trials on this compound for pain management after TKA further supported these findings. researchgate.net It concluded that perioperative this compound significantly reduced VAS scores at rest at 24, 48, and 72 hours, decreased morphine consumption over 72 hours, and increased active ROM at 48 hours, 72 hours, and 7 days postoperatively. researchgate.net In spinal fusion surgery, a preemptive 400 mg dose of this compound followed by 200 mg 12 hours later led to a 31% reduction in morphine use and lower pain scores compared to a single 200 mg preoperative dose, which resulted in only a 9% reduction. fishersci.ca
Table 3: Perioperative Pain Management Outcomes with this compound
| Surgical Procedure | Outcome Measure | This compound Group Mean (±SD) / MD / OR | Control Group Mean (±SD) / MD / OR | p-value / 95% CI | Citation |
| Total Hip Arthroplasty (THA) | Time to Initial Ambulation (days) | 4.5 ± 1.2 | 5.83 ± 2.04 | < 0.05 | fishersci.ca |
| Total Knee Arthroplplasty (TKA) | Resting VAS Score (48h) | 2.13 ± 1.68 | 3.43 ± 1.50 | 0.03 | nih.govnih.gov |
| Total Knee Arthroplasty (TKA) | Resting VAS Score (72h) | 1.78 ± 1.66 | 3.17 ± 2.01 | 0.02 | nih.govnih.gov |
| Total Knee Arthroplasty (TKA) | Opioid Reduction | ~40% | N/A | 0.03 | nih.govnih.gov |
| Total Knee Arthroplasty (TKA) (Meta-analysis) | VAS Score at rest (24h) | MD = -0.72 | N/A | [-1.27 to -0.17], P = 0.01 | researchgate.net |
| Total Knee Arthroplasty (TKA) (Meta-analysis) | Morphine Consumption (72h) | MD = -0.73 | N/A | [-0.96 to -0.51], P < 0.00001 | researchgate.net |
| Total Knee Arthroplasty (TKA) (Meta-analysis) | Active ROM (48h) | MD = 13.23 | N/A | [7.79 to 18.67], P < 0.00001 | researchgate.net |
Major Depressive Disorder Research
Growing evidence suggests a close association between inflammation and the pathophysiology of depression, leading to investigations into adjunctive non-steroidal anti-inflammatory drug (NSAID) treatment as a novel therapeutic approach. mims.com this compound, with its selective COX-2 inhibitory properties, has been a focus of this research.
A systematic review and meta-analysis of randomized controlled trials explored the effects of this compound on mood disorders. wikipedia.org The findings supported the antidepressant efficacy of this compound when used as an add-on treatment in major depression, with a standardized mean difference (SMD) of -1.12 (95% CI: -1.71, -0.52, p = 0.0002) for a dosage of 400 mg/day administered for 6 weeks. wikipedia.org Similar efficacy was observed in mania (SMD = -0.82, 95% CI: -1.62, -0.01, p = 0.05). wikipedia.org The antidepressant efficacy of this compound at this dosage was also confirmed when used as a sole treatment in depressed patients with somatic comorbidity (SMD = -1.35, 95% CI: -1.95, -0.75, p < 0.0001). wikipedia.org However, the review found no conclusive evidence for its effectiveness in bipolar depression. wikipedia.org
Preclinical studies in depression models have shown that this compound can reduce elevated central brain levels of prostaglandin E2 (PGE2) and normalize brain levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ). wikipedia.org Despite these preclinical observations, clinical trials have not consistently confirmed a direct association between this compound's antidepressant response and changes in inflammatory parameters. wikipedia.org
Another meta-analysis, which included four relevant studies with a total of 150 patients experiencing depressive episodes, all of whom received this compound as the NSAID, reported significant benefits. mims.com Patients receiving adjunctive this compound showed significantly higher mean changes in Hamilton Rating Scale for Depression (HDRS) scores between baseline and endpoint measurements compared to those receiving placebo (weighted mean difference = 3.26, 95% CI: 1.81 to 4.71). mims.com The adjunctive this compound group also demonstrated superior remission rates (odds ratio [OR] = 6.58, 95% CI: 2.55 to 17.00) and response rates (OR = 6.49, 95% CI: 2.89 to 14.55) compared to the placebo group. mims.com
A pilot study investigating this compound (200 mg/day) as an augmentation to sertraline (B1200038) in drug-naive depressed women indicated that the this compound group experienced a greater decrease in HDRS scores after four weeks of treatment. fishersci.ca This group also showed higher response and remission rates, suggesting that this compound might accelerate the onset of sertraline's therapeutic action. fishersci.ca However, these differences between the groups were less significant by the end of week 8. fishersci.ca A case report further suggested that this compound could improve depressive symptoms in mild to moderate postpartum depression, accompanied by a decrease in inflammatory markers (ESR, CRP, TNF-α, IL-1β, IL-6, IL-8) and an increase in brain-derived neurotrophic factor (BDNF) levels. probes-drugs.org
Table 4: Major Depressive Disorder Research Findings with this compound
| Study Type / Intervention | Patient Population | Dosage / Duration | Key Outcome Measures | This compound Effect | Citation |
| Meta-analysis (Add-on) | Major Depression | 400 mg/day for 6 weeks | Antidepressant Efficacy (SMD) | SMD = -1.12 (95% CI: -1.71, -0.52, p = 0.0002) | wikipedia.org |
| Meta-analysis (Add-on) | Mania | 400 mg/day for 6 weeks | Antidepressant Efficacy (SMD) | SMD = -0.82 (95% CI: -1.62, -0.01, p = 0.05) | wikipedia.org |
| Meta-analysis (Sole Treatment) | Depressed with Somatic Comorbidity | 400 mg/day | Antidepressant Efficacy (SMD) | SMD = -1.35 (95% CI: -1.95, -0.75, p < 0.0001) | wikipedia.org |
| Meta-analysis (Adjunctive) | Depressive Episodes (150 patients) | N/A (4 studies) | Mean Change in HDRS Scores (WMD) | WMD = 3.26 (95% CI: 1.81 to 4.71) | mims.com |
| Meta-analysis (Adjunctive) | Depressive Episodes (150 patients) | N/A (4 studies) | Remission Rate (OR) | OR = 6.58 (95% CI: 2.55 to 17.00) | mims.com |
| Meta-analysis (Adjunctive) | Depressive Episodes (150 patients) | N/A (4 studies) | Response Rate (OR) | OR = 6.49 (95% CI: 2.89 to 14.55) | mims.com |
| Pilot Study (Augmentation) | Drug-naive Depressed Women | Sertraline + this compound (200 mg/day) vs. Sertraline + Placebo | HDRS Scores, Response/Remission Rates | Greater decrease in HDRS at week 4; higher response/remission rates in this compound group. | fishersci.ca |
| Case Report | Mild to Moderate Postpartum Depression | This compound | HDRS, Inflammatory Markers, BDNF | Improved HDRS (16 to 3 in 6 weeks); decreased inflammatory markers; increased BDNF. | probes-drugs.org |
Toxicology and Safety Research of Celecoxib
Mechanisms of Adverse Events
The primary mechanism of action for celecoxib involves the selective inhibition of the COX-2 enzyme, which is largely responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) news-medical.netpatsnap.com. Prostaglandins are lipid compounds that play diverse roles, including mediating inflammation, pain, and fever, as well as regulating blood flow and protecting the stomach lining patsnap.com. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins news-medical.netpatsnap.com. However, this selectivity also underlies several adverse effects due to the physiological roles of COX-2-derived prostaglandins in other systems wikipedia.orgnih.govmedresearch.in.
Cardiovascular System
The use of this compound, like other NSAIDs, is associated with an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal fda.govpfizer.causpharmacist.commedsafe.govt.nz. This risk may increase with the duration of use and is particularly relevant for patients with pre-existing cardiovascular disease or risk factors fda.govpfizer.camedsafe.govt.nzhres.canih.gov. The mechanisms contributing to cardiovascular adverse events are multifaceted and primarily stem from the selective inhibition of COX-2 nih.govmedresearch.inracgp.org.au.
The increased risk of thrombotic events with this compound is primarily attributed to an imbalance between prothrombotic and antithrombotic prostaglandins patsnap.comnih.govuspharmacist.comracgp.org.audrugbank.com. COX-2 is the main source of prostacyclin (PGI2), a prostaglandin (B15479496) that possesses vasodilating, anti-aggregatory, and antiproliferative effects racgp.org.au. Inhibition of COX-2 by this compound suppresses PGI2 production without affecting thromboxane (B8750289) A2 (TXA2), which is primarily produced via COX-1 and promotes platelet aggregation and vasoconstriction nih.govracgp.org.audrugbank.com. This shift in the prostacyclin/thromboxane balance favors a pro-thrombotic environment, leading to enhanced platelet aggregation and vasoconstriction, thereby increasing the risk of thrombotic events nih.govdrugbank.com.
The acceleration of atherogenesis with this compound is consistent with a mechanism-based effect directly via the inhibition of PGI2 medresearch.in. PGI2 plays a protective role in the vasculature, and its suppression can contribute to the progression of atherosclerosis medresearch.inpnas.orgpnas.org. Studies suggest that prolonged treatment with COX-2 selective NSAIDs, including this compound, may increase cardiovascular risk in patients, even those initially at low demographic risk of cardiovascular events pnas.orgpnas.org. This effect is also indirectly influenced by the rise in blood pressure consequent to the inhibition of COX-2 derived PGE2 and PGI2 medresearch.in.
This compound can promote sodium and fluid retention in a dose-dependent manner through a renal mechanism hres.cahres.cahres.caplos.org. This can lead to increased blood pressure and/or exacerbation of congestive heart failure pfizer.cahres.cahres.cahres.ca. NSAIDs, including this compound, may impair the response to thiazide or loop diuretics, further contributing to fluid retention and potentially cardiovascular events wikipedia.orghres.ca. The hypothesized mechanisms for this effect include NSAID-mediated alteration of aldosterone (B195564) metabolism, sodium retention, and inhibition of prostaglandin-mediated vasodilation researchgate.net. COX-2 inhibitors, such as this compound, have been found to cause sodium retention by increasing the expression of the Na+/K+/2Cl− cotransporter (NKCC2) in renal tubules plos.org. Additionally, fluctuations in Na+/K+-ATPase (NKA) with changing prostaglandin levels may contribute to sodium retention plos.org.
Data from clinical trials illustrate the incidence of fluid retention and hypertension:
| Adverse Event | This compound 400 mg BID (N=3987) | Ibuprofen (B1674241) 800 mg TID (N=1985) | Diclofenac (B195802) 75 mg BID (N=1996) |
| Peripheral Edema (Kaplan-Meier cumulative rates at 9 months) | 4.5% fda.gov | 6.9% fda.gov | 4.7% fda.gov |
| Hypertension (Observed rates) | 2.0% hres.ca | 3.1% hres.ca | 2.0% hres.ca |
| Edema (Observed rates) | 3.7% hres.ca | 5.2% hres.ca | 3.5% hres.ca |
Note: The peripheral edema data are Kaplan-Meier cumulative rates at 9 months from the CLASS study fda.gov. Hypertension and edema observed rates are from clinical trials hres.ca.
Gastrointestinal System
While this compound was developed to minimize gastrointestinal (GI) adverse drug reactions common with nonselective NSAIDs by selectively inhibiting COX-2 and sparing COX-1, it still carries a risk of serious GI events wikipedia.orgpatsnap.comfda.govdrugbank.comnih.gov. These events include ulceration, bleeding, and perforation of the stomach or intestines, which can be fatal fda.govnih.gov. The protective functions of COX-1-derived prostaglandins in the stomach lining are generally maintained with this compound due to its selective inhibition patsnap.com. However, the risk of bleeding with this compound, while lower than with certain other NSAIDs, still exists drugbank.com. These events can occur at any time during therapy and without warning symptoms fda.gov.
Comparative data on gastrointestinal adverse events:
| Adverse Event (Annualized Incidence Rate) | This compound (All Patients) | NSAIDs (All Patients) | This compound (Non-Aspirin Users) | NSAIDs (Non-Aspirin Users) |
| Upper GI Ulcer Complications Alone | 0.76% researchgate.net | 1.45% researchgate.net | 0.44% researchgate.net | 1.27% researchgate.net |
| Upper GI Ulcer Complications + Symptomatic Ulcers | 2.08% researchgate.net | 3.54% researchgate.net | 1.40% researchgate.net | 2.91% researchgate.net |
Note: Data from the this compound Long-term Arthritis Safety Study (CLASS) researchgate.net.
Renal System
NSAIDs, including this compound, are known to have nephrotoxic effects medresearch.innih.gov. The renal adverse effects are primarily linked to the inhibition of prostaglandin synthesis in the kidney hres.camedsafe.govt.nz. Prostaglandins play crucial roles in maintaining renal blood flow, glomerular filtration rate (GFR), and fluid and electrolyte balance, especially in conditions of compromised renal perfusion hres.camedsafe.govt.nz. Inhibition of these prostaglandins can lead to impaired renal function hres.ca.
Specific mechanisms and effects include:
Sodium and Fluid Retention: this compound can promote sodium retention in a dose-dependent manner through a renal mechanism, which can lead to fluid retention, edema, and increased blood pressure hres.cahres.cahres.caplos.orgnih.gov. This is partly due to the increase in the expression of the Na+/K+/2Cl− cotransporter (NKCC2) in renal tubules plos.org.
Impaired Renal Function: In patients with pre-existing renal insufficiency, dehydration, congestive heart failure, or those on certain concomitant medications (e.g., ACE inhibitors, angiotensin-II receptor blockers, diuretics), this compound may cause a reduction in prostaglandin synthesis, leading to impaired renal function hres.cadovepress.com. This can manifest as increased serum creatinine (B1669602) and blood urea (B33335) nitrogen nih.govnih.gov.
Hyperkalemia: this compound can increase the risk of hyperkalemia, particularly in patients with diabetes mellitus, renal failure, increased age, or those receiving concomitant therapy with certain medications like ACE inhibitors, angiotensin-II receptor antagonists, cyclosporine, or some diuretics hres.cadovepress.com.
Tubular Dilatation/Necrosis: Studies in animal models have shown that this compound can produce tubular dilatation and necrosis plos.org.
Coxibs, including this compound, have been associated with a higher risk of adverse renal events such as edema and hypertension nih.gov. This compound specifically increased the risk of edema and renal or hypertensive events, which include elevated creatinine, fluid retention, edema, hypertension, and renal failure nih.gov.
Drug Interaction Research with Celecoxib
Cytochrome P450 Enzyme Interactions
Celecoxib's metabolism is predominantly mediated by the hepatic cytochrome P450 (CYP) 2C9 enzyme dhgpharma.com.vneuropa.eu. This primary metabolic pathway makes this compound susceptible to interactions with other substances that either inhibit or induce CYP2C9 activity dhgpharma.com.vn. Additionally, this compound has been observed to inhibit other CYP enzymes, notably CYP2D6 dhgpharma.com.vnfda.gov.ph.
Inhibitors of CYP2C9 (e.g., Fluconazole (B54011), Capecitabine)
Concomitant administration of this compound with inhibitors of CYP2C9 can lead to increased plasma concentrations of this compound dhgpharma.com.vneuropa.eu. This necessitates a potential dose reduction of this compound when co-administered with such inhibitors dhgpharma.com.vn.
Fluconazole: A potent CYP2C9 inhibitor, fluconazole significantly increases this compound exposure. A study involving a single 200 mg dose of this compound and 200 mg once daily of fluconazole resulted in a mean increase in this compound's maximum plasma concentration (Cmax) of 60% and in its area under the curve (AUC) of 130% europa.eufda.gov.phexphar.comrwandafda.gov.rw. For individuals who are known or suspected CYP2C9 poor metabolizers, based on genotyping or prior experience with other CYP2C9 substrates, concomitant treatment with CYP2C9 inhibitors like fluconazole could lead to even greater increases in this compound exposure, and such combinations should be avoided in these patients dhgpharma.com.vneuropa.eufda.gov.phexphar.comrwandafda.gov.rw.
Capecitabine: While capecitabine's primary interaction mechanism with this compound is not as extensively detailed regarding CYP2C9 inhibition in the provided search results, it is listed as a CYP2C9 inhibitor in the context of this compound interactions easychem.orgmims.comwikipedia.orgnih.govnih.gov.
Inducers of CYP2C9 (e.g., Rifampicin (B610482), Carbamazepine, Barbiturates)
Conversely, the concomitant use of CYP2C9 inducers may reduce the plasma concentrations of this compound dhgpharma.com.vneuropa.eufda.gov.phexphar.comrwandafda.gov.rw. This potential decrease in this compound levels might necessitate a dose increase of this compound when co-administered with these inducers dhgpharma.com.vn.
Rifampicin: As a CYP2C9 inducer, rifampicin can lead to reduced plasma concentrations of this compound dhgpharma.com.vneuropa.eufda.gov.phexphar.comrwandafda.gov.rw.
Carbamazepine: Similar to rifampicin, carbamazepine, an inducer of CYP2C9, may decrease this compound plasma levels dhgpharma.com.vneuropa.eufda.gov.phexphar.comrwandafda.gov.rw.
Barbiturates (e.g., Phenobarbital): Barbiturates, such as phenobarbital, are also known CYP2C9 inducers that can lower this compound plasma concentrations dhgpharma.com.vneuropa.eufda.gov.phexphar.comrwandafda.gov.rwmims.com.
Inhibition of CYP2D6
Clinical pharmacokinetic studies and in vitro investigations indicate that this compound acts as an inhibitor of CYP2D6, despite not being a substrate for this enzyme dhgpharma.com.vnfda.gov.ph. This inhibitory effect suggests a potential for in vivo drug interactions with other medications that are metabolized by CYP2D6 dhgpharma.com.vnfda.gov.ph.
Interactions with Other Medications
Beyond its interactions with cytochrome P450 enzymes, this compound can interact with other medications through various mechanisms, influencing their pharmacological effects.
Anticoagulants (e.g., Warfarin)
Coadministration of this compound with oral anticoagulants, such as warfarin (B611796), warrants close monitoring due to the potential for increased risk of gastrointestinal bleeding complications drugs.com. This compound may infrequently enhance the hypoprothrombinemic effect of warfarin drugs.com. The proposed mechanism for this interaction involves competitive inhibition of the CYP2C9 metabolism of warfarin by this compound, as both drugs are substrates of this isoenzyme drugs.commedscape.comjst.go.jp.
While one study involving 24 healthy volunteers found no significant effect of this compound (200 mg twice daily) on the prothrombin time or steady-state pharmacokinetics of warfarin, isolated postmarketing case reports have documented elderly patients stabilized on warfarin who developed increases in International Normalized Ratio (INR) and/or bleeding complications following the addition of this compound drugs.commedscape.com. It is hypothesized that patients with variant CYP2C9 alleles, leading to reduced metabolism, may be at an elevated risk for this interaction due to decreased clearance of both this compound and warfarin drugs.com. A study analyzing 18 patients showed a significant increase in PT-INR from 1.53±0.43 before concurrent therapy to 2.18±1.01 after concurrent therapy (p=0.0101) jst.go.jp. The Drug Interaction Probability Scale (DIPS) scores indicated a "probable" causal relation in 3 patients and "possible" in 10 patients jst.go.jp. Therefore, careful monitoring of INR is advised when this compound is initiated, discontinued, or its dosage is changed in patients on a stable warfarin regimen drugs.comjst.go.jpresearchgate.netnih.gov.
Lithium
In healthy subjects, this compound has been observed to increase lithium plasma levels by approximately 17% dhgpharma.com.vn. Therefore, patients receiving lithium treatment should be closely monitored for changes in lithium levels when this compound is introduced or withdrawn europa.eu.
Aspirin (B1665792) and other NSAIDs
Concomitant administration of this compound with low-dose aspirin is generally permissible, as this compound does not interfere with the anti-platelet effect of low-dose aspirin. hiv-druginteractions.orgresearchgate.net However, concurrent use may lead to an increased risk of gastrointestinal (GI) ulceration or other complications compared to this compound monotherapy. researchgate.net The Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen (B1674241) or Naproxen (B1676952) (PRECISION) trial indicated that while aspirin co-administration lessened this compound's cardiovascular safety advantage, this compound still demonstrated fewer GI problems than ibuprofen and fewer kidney issues than ibuprofen when taken with aspirin. hiv-druginteractions.orgmedscape.com
Some studies suggest that this compound can attenuate the antiplatelet effects of low-dose aspirin to a limited extent, particularly during the initial days of co-administration. nih.gov Despite this, patients receiving this combination were not identified to have an increased risk of cardiovascular and cerebrovascular events due to competition for COX-1 binding. nih.gov One study specifically found that 150 mg of aspirin taken daily alongside twice-daily this compound (200 mg) maintained its antiplatelet effect, with significant reductions in mean platelet aggregation and thromboxane (B8750289) B2 levels. drugbank.com
Conversely, co-administration of this compound with other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, diclofenac (B195802), or indomethacin (B1671933) is generally not recommended. drugbank.comreumatologiaclinica.org This is due to an increased risk of serious cardiovascular and gastrointestinal side effects, as both this compound and other NSAIDs carry boxed warnings for these risks. reumatologiaclinica.org
Table 1: Interaction of this compound with Aspirin and Other NSAIDs
| Co-administered Drug | Interaction Type | Research Finding | Source |
| Low-dose Aspirin | Pharmacodynamic | Does not interfere with anti-platelet effect; increased risk of GI complications. May attenuate antiplatelet effects to a limited extent, but no increased CV/cerebrovascular risk identified. | hiv-druginteractions.orgresearchgate.netnih.govdrugbank.com |
| Other NSAIDs | Pharmacodynamic | Increased risk of serious cardiovascular and gastrointestinal side effects. Not generally recommended. | drugbank.comreumatologiaclinica.org |
ACE-inhibitors and Angiotensin Receptor Blockers (ARBs)
Non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, may diminish the antihypertensive effect of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs). researchgate.netreumatologiaclinica.orgdrugs.com This interaction is primarily attributed to the NSAID-induced inhibition of renal prostaglandin (B15479496) synthesis, which plays a role in blood pressure regulation. researchgate.netdrugs.com
Co-administration of this compound with ACE inhibitors or ARBs, particularly in elderly patients, those who are volume-depleted (e.g., due to diuretic therapy), or individuals with compromised renal function, may lead to a deterioration of renal function, including the potential for acute renal failure. reumatologiaclinica.orgdrugs.com These renal effects are typically reversible upon discontinuation of the NSAID. drugs.com
Despite these concerns, a 28-day clinical study involving patients with lisinopril-controlled Stage I and II hypertension found that administration of this compound 200 mg twice daily resulted in no clinically significant increases in mean daily systolic or diastolic blood pressure when compared to placebo treatment, as determined by 24-hour ambulatory blood pressure monitoring. drugs.com The observed placebo-subtracted changes in 24-hour blood pressure (1.6/1.2 mm Hg) were less pronounced than those reported for nonselective NSAIDs in ACE inhibitor-treated patients. However, in the lisinopril (B193118) study, a statistically significant difference was noted where 48% of patients co-administered this compound 200 mg twice daily were considered unresponsive to lisinopril at the final clinic visit, compared to 27% of patients co-administered with placebo. drugs.com
Beta-blockers
The concomitant use of this compound with beta-blockers may result in a diminished antihypertensive effect of the beta-blocker. reumatologiaclinica.orgdrugs.com This interaction is thought to occur due to the inhibition of prostaglandins (B1171923) by this compound, which can influence renal function and vascular tone. drugs.com
Furthermore, this compound has been identified as an inhibitor of cytochrome P450 2D6 (CYP2D6). hiv-druginteractions.orgdrugs.com This inhibition can affect the metabolism of drugs that are substrates of CYP2D6, including certain beta-blockers like metoprolol (B1676517). Studies have shown that co-administration of this compound 200 mg twice daily resulted in a 1.5-fold increase in the plasma concentrations of metoprolol. Consequently, a dose reduction of metoprolol may be necessary when this compound treatment is initiated, or a dose increase may be required if this compound is discontinued.
SSRIs and SNRIs
This compound has been explored as an adjunctive therapy to selective serotonin (B10506) reuptake inhibitors (SSRIs) in the treatment of conditions such as Obsessive-Compulsive Disorder (OCD) and major depressive disorder. Research indicates that augmentation with this compound (typically 200-400 mg/day) alongside antidepressant medications like fluvoxamine, fluoxetine (B1211875), or sertraline (B1200038) can lead to improved clinical outcomes. These improvements include greater reductions in depressive symptoms, higher remission rates, and a potential acceleration in the onset of therapeutic effects.
Despite the potential benefits, there are considerations regarding pharmacodynamic drug interactions between NSAIDs, including this compound, and SSRIs. SSRIs can potentiate the risk of bleeding in patients, particularly when co-administered with ulcerogenic agents or drugs that affect hemostasis, such as NSAIDs. Epidemiological studies have confirmed that the combined use of NSAIDs and SSRIs increases the risk of gastrointestinal bleeding.
Table 2: Interaction of this compound with SSRIs/SNRIs
| Co-administered Drug Class | Interaction Type | Research Finding | Source |
| SSRIs/SNRIs | Pharmacodynamic | May enhance antidepressant effect and accelerate onset of action. Increased risk of gastrointestinal bleeding when co-administered. |
Tenofovir (B777) Disoproxil Fumarate (TDF)
Coadministration of this compound with Tenofovir Disoproxil Fumarate (TDF) has not been extensively studied, but there is a potential for an increased risk of nephrotoxicity. hiv-druginteractions.orghiv-druginteractions.org This risk is heightened when NSAIDs are used for a prolonged duration, in patients with pre-existing renal dysfunction, those with low body weight, or individuals receiving other drugs that may increase tenofovir exposure. hiv-druginteractions.orghiv-druginteractions.org Cases of acute renal failure have been reported in patients treated with TDF following the initiation of high-dose or multiple NSAIDs, particularly in those with risk factors for renal dysfunction. hiv-druginteractions.orghiv-druginteractions.org Therefore, if this compound is co-administered with TDF, adequate monitoring of renal function is recommended. hiv-druginteractions.orghiv-druginteractions.org
Oral Contraceptives
Interaction studies have demonstrated that this compound, when administered at doses of 200 mg twice daily, had no clinically relevant effects on the pharmacokinetics of a prototype combination oral contraceptive containing 1 mg norethindrone (B1679910) and 35 microg ethinylestradiol. hiv-druginteractions.org This indicates that this compound is unlikely to significantly alter the effectiveness of such oral contraceptives.
Omeprazole (B731), Glibenclamide, Phenytoin (B1677684), Tolbutamide (B1681337)
Omeprazole While some sources indicate no direct interaction between this compound and omeprazole, other research suggests that co-administration of this compound with the proton-pump inhibitor (PPI) omeprazole can lead to a marked exacerbation of small intestinal damage. researchgate.net This finding contrasts with the gastric protective effects often associated with PPIs in the upper GI tract, highlighting a differential impact on the lower GI tract. researchgate.net
Glibenclamide this compound does not appear to affect the pharmacokinetics of glibenclamide to a clinically relevant extent. However, a study conducted in diabetic rats indicated that this compound had an additive effect on the hypoglycemic activity of glibenclamide, potentially by stimulating tissue glucose uptake. Another study in diabetic rats observed a synergistic effect when this compound was combined with glimepiride (B1671586) (another sulfonylurea), which was attributed to both increased tissue glucose uptake and an increase in serum glimepiride concentration.
Phenytoin this compound has not been found to have a significant effect on the pharmacokinetics of phenytoin. drugbank.com However, some evidence suggests that this compound may potentiate the anticonvulsant effect of phenytoin. One study reported an increase in percentage protection against electroshock-induced convulsions when this compound was co-administered with phenytoin, compared to either drug alone.
Tolbutamide this compound does not affect the pharmacokinetics of tolbutamide, a CYP2C9 substrate, to a clinically relevant extent. drugbank.com However, it has been noted that the protein binding of tolbutamide can be decreased when combined with this compound.
Table 3: Interaction of this compound with Omeprazole, Glibenclamide, Phenytoin, and Tolbutamide
| Co-administered Drug | Interaction Type | Research Finding | Source |
| Omeprazole | Pharmacodynamic | May exacerbate small intestinal damage. | researchgate.net |
| Glibenclamide | Pharmacodynamic/Pharmacokinetic | No clinically relevant pharmacokinetic effect. Additive hypoglycemic effect observed in animal studies. | |
| Phenytoin | Pharmacokinetic/Pharmacodynamic | No significant effect on phenytoin pharmacokinetics. May potentiate anticonvulsant effect. | drugbank.com |
| Tolbutamide | Pharmacokinetic | No clinically relevant pharmacokinetic effect. May decrease protein binding of tolbutamide. | drugbank.com |
Pharmacogenomics and Personalized Medicine Approaches for Celecoxib
Impact of CYP2C9 Genetic Polymorphisms on Celecoxib Pharmacokinetics
The CYP2C9 gene is highly polymorphic, with over 60 known alleles, and its genetic variants can profoundly influence the pharmacokinetics of this compound nih.govnih.govneobioscience.comepa.gov. These variations lead to different metabolizer phenotypes, affecting enzyme activity, plasma drug levels, clearance, and metabolite formation.
CYP2C92 and CYP2C93 Alleles and Enzyme Activity
The wild-type allele, CYP2C91, is associated with normal enzyme activity, classifying individuals with two copies (e.g., CYP2C91/1) as "normal metabolizers" nih.govepa.govnih.gov. In contrast, CYP2C92 (p.Arg144Cys) and CYP2C93 (p.Ile359Leu) are two common allelic variants linked to significantly reduced CYP2C9 enzyme activity nih.govepa.gov. In vitro studies indicate that CYP2C92 and CYP2C9*3 alleles can reduce enzyme activity by 29-94% and 71-91%, respectively.
The Clinical Pharmacogenetics Implementation Consortium (CPIC) classifies CYP2C92 as a decreased function allele, while CYP2C93 and CYP2C9*13 are considered no-function alleles neobioscience.comnih.gov. Based on these allelic functions, individuals are categorized into different metabolizer phenotypes, as summarized in Table 1 .
Table 1: CYP2C9 Alleles and Corresponding Enzyme Activity/Phenotype
| Allele/Genotype | Associated Enzyme Activity | Metabolizer Phenotype | CPIC Activity Score nih.gov |
| CYP2C91 | Normal | Normal Metabolizer | 1 (per allele) |
| CYP2C92 | Decreased | Intermediate Metabolizer | 0.5 (per allele) |
| CYP2C93 | No Function | Poor Metabolizer | 0 (per allele) |
| CYP2C913 | No Function | Poor Metabolizer | 0 (per allele) |
| CYP2C91/1 | Normal | Normal Metabolizer | 2 |
| CYP2C91/2 | Decreased | Intermediate Metabolizer | 1.5 |
| CYP2C91/3 | Decreased | Intermediate Metabolizer | 1 |
| CYP2C93/3 | No Function | Poor Metabolizer | 0 |
(Note: In a truly interactive data table, users could filter by allele, phenotype, or score, and click on entries for more details.)
Correlation with Plasma Drug Levels and Clearance
Genetic polymorphisms in CYP2C9 significantly correlate with altered plasma drug levels and clearance of this compound. Individuals with reduced CYP2C9 activity exhibit increased systemic exposure to the drug nih.govepa.govnih.govneobioscience.com.
CYP2C9 Poor Metabolizers (e.g., CYP2C93/3 genotype): Studies have shown that individuals homozygous for the CYP2C93 allele can have this compound systemic levels that are 3- to 7-fold higher compared to those with CYP2C91/1 or CYP2C91/3 genotypes nih.gov. The area under the plasma concentration-time curve (AUC) for this compound in CYP2C93/*3 subjects was approximately 3-fold higher in single-dose studies and 7-fold higher in multi-dose studies compared to normal metabolizers. Furthermore, oral clearance was more than two-fold reduced, and the elimination half-life was prolonged in these individuals neobioscience.comepa.gov.
CYP2C9 Intermediate Metabolizers (e.g., CYP2C91/3 or CYP2C91/13 genotypes): In healthy Korean subjects, the mean AUC of this compound was increased 1.63-fold, and the apparent oral clearance was decreased by 39.6% in the intermediate metabolizer group compared to extensive metabolizers (CYP2C91/1). Reduced oral clearance and prolonged elimination half-life have also been reported for CYP2C9*3 allele carriers.
CYP2C92 Allele: The impact of the CYP2C92 allele on this compound pharmacokinetics has yielded conflicting results across studies. Some research indicates minimal influence on this compound hydroxylation and clearance in vivo nih.gov, while other studies have reported elevated plasma concentrations nih.gov or no significant effect on this compound pharmacokinetics epa.gov.
Table 2: Impact of CYP2C9 Genotype on this compound Pharmacokinetics
| Genotype | AUC (vs. CYP2C91/1) | Oral Clearance (vs. CYP2C91/1) | Half-life | Reference |
| CYP2C91/1 | Baseline | Baseline | Baseline | nih.govneobioscience.com |
| CYP2C91/3 | 1.63-fold increase | 39.6% decrease | Prolonged | |
| CYP2C93/3 | 3-7-fold increase | >2-fold reduction | Prolonged | nih.govneobioscience.comepa.gov |
(Note: This table summarizes key pharmacokinetic changes based on genotype. Further details would be available in an interactive format.)
Influence on Metabolite Formation
This compound undergoes metabolism to form several inactive metabolites, including a primary alcohol, a carboxylic acid (this compound carboxylic acid, CCA), and a glucuronide conjugate uni.luepa.gov. The predominant hepatic metabolism of this compound to CCA is mediated mainly by CYP2C9. Research has shown that decreased concentrations of both carboxy- and hydroxy-celecoxib are observed in heterozygous and homozygous carriers of CYP2C9*3, which further supports the significant influence of CYP2C9 polymorphisms on the variability of this compound pharmacokinetics epa.gov.
Genetic Factors Influencing this compound Efficacy and Toxicity
Genetic factors are increasingly recognized as determinants of individual responses to this compound, influencing both its efficacy and the potential for adverse events nih.govidrblab.net. Pharmacogenomics aims to leverage this genetic information to personalize treatment strategies idrblab.net.
Predicting Variability in Drug Response
Inter-individual variability in drug responses is a well-established phenomenon, with genetic polymorphisms in drug-metabolizing enzymes, such as hepatic cytochrome P450 isoenzymes, being a primary contributing factor.
CYP2C9 Genotype and Efficacy: Limited data suggests a potential link between CYP2C9 genotype and this compound efficacy. For instance, in a study involving children treated with this compound after adenotonsillectomy, CYP2C9*3 allele carriers reported less pain compared to children without this variant, although more extensive studies are needed to confirm this observation.
Context-Specific Efficacy: In a trial focused on preventing colorectal adenomas, high-dose this compound demonstrated greater efficacy in preventing new adenomas exclusively among individuals carrying the CYP2C9*3 allele nih.govnih.gov. This finding implies that slow metabolizers, due to their higher systemic exposure to this compound, might derive enhanced therapeutic benefits in specific clinical contexts nih.gov.
Pharmacodynamic Targets: Polymorphisms in the pharmacodynamic target molecule, COX-2 (encoded by PTGS2), can also modulate drug response by affecting COX-2 activity. However, one study investigating the variant rs5273 in PTGS2 did not find an association with this compound response nih.gov.
Identifying Individuals at Risk for Adverse Events
Pharmacogenomic insights are crucial for identifying individuals at an increased risk of adverse events associated with this compound, thereby enabling more informed prescribing decisions nih.govidrblab.netidrblab.net.
Increased Exposure and Side Effects: Individuals classified as CYP2C9 poor metabolizers experience increased exposure to this compound, which is associated with a potentially elevated risk of side effects nih.govepa.gov.
Gastrointestinal Bleeding Risk: Some studies have identified an association between the CYP2C93 allele and an increased risk of bleeding with NSAID use nih.govepa.gov. Specifically, in patients receiving this compound for acute arthritis, the presence of CYP2C93 and CYP2C9*2 alleles was linked to a significantly higher risk of gastrointestinal bleeding nih.gov. Conversely, the large Adenoma Prevention with this compound (APC) trial did not find a relationship between the CYP2C9 variant genotype and the risk of gastrointestinal bleeding among this compound users nih.gov.
Cardiovascular Risk: The APC trial also investigated the relationship between CYP2C9 genotype and this compound-associated cardiovascular toxicity. It observed a higher incidence of cardiovascular and thrombotic events with high-dose this compound in individuals carrying the CYP2C9 variant genotype compared to placebo nih.gov.
Drug-Drug Interactions: A notable case report highlighted a severe adverse event where an elderly patient, heterozygous for both CYP2C92 and CYP2C93 alleles, experienced excessive anticoagulation and widespread bleeding when this compound was co-administered with warfarin (B611796). This interaction was attributed to this compound competing for the already genetically diminished CYP2C9 enzyme activity in this patient.
By integrating pharmacogenetic testing into clinical practice, healthcare providers can move towards a more preventive approach, potentially reducing the trial-and-error method of prescribing and minimizing the occurrence of adverse drug reactions idrblab.net.
Preclinical Research Methodologies and Models
In Vitro Studies and Cellular Assays
In vitro studies and cellular assays are fundamental in characterizing celecoxib's molecular interactions and cellular effects, offering insights into its enzyme inhibition, anti-cancer, neuroprotection, and metabolic properties.
Enzyme inhibition assays are crucial for determining this compound's selectivity towards COX-1 and COX-2 isoforms. This compound is known as a selective COX-2 inhibitor wikipedia.org. Research has demonstrated its inhibitory concentrations (IC50) against both enzymes. For instance, in one assay system, the IC50 values for this compound were found to be 9.4 µM for ovine COX-1 and 0.08 µM for human recombinant COX-2, indicating a selectivity index (SI) of 117.5 researchgate.net. Another study reported this compound's IC50 for COX-2 at 0.30 µM, with a selectivity index greater than 303 rsc.org. These findings underscore this compound's preferential inhibition of COX-2 over COX-1, which is a key characteristic distinguishing it from non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) wikipedia.orgpnas.org.
Table 1: this compound's In Vitro COX-1 and COX-2 Inhibition
| Enzyme Target | IC50 (µM) | Selectivity Index (SI) (COX-2/COX-1) | Reference |
| COX-1 (ovine) | 9.4 | 117.5 | researchgate.net |
| COX-2 (human) | 0.08 | researchgate.net | |
| COX-2 (human) | 0.30 | >303 | rsc.org |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
Cell culture models are extensively used to investigate this compound's potential beyond its anti-inflammatory effects, particularly in oncology and neurology.
Anti-cancer Studies: this compound has demonstrated antiproliferative effects in various human carcinoma-derived cell lines in vitro aacrjournals.org. Studies have shown its ability to inhibit growth and colony formation in melanoma cell lines, with pronounced effects observed at concentrations between 80 and 100 µM, even in 3D cell cultures that better mimic in vivo conditions thewellbio.com. Furthermore, this compound has been found to induce CHOP protein levels, a proapoptotic component, in glioblastoma, breast carcinoma, pancreatic carcinoma, Burkitt's lymphoma, and multiple myeloma cell lines researchgate.net. Its anti-cancer activity is not solely dependent on COX-2 inhibition; this compound can enhance the sensitivity of cancer cells to other anti-cancer drugs by inhibiting P-glycoprotein expression and increasing intracellular drug accumulation, a mechanism linked to hypermethylation of the MDR1 gene promoter nih.gov. Other COX-2 independent mechanisms include inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and induction of endoplasmic reticulum (ER) stress researchgate.net. This compound has also been shown to modulate various signaling pathways, such as inhibiting PI3K in prostate and colorectal cancer cells, and affecting ERK, p38, and JNK signaling in liver cancer and head and neck squamous cell carcinoma models, leading to inhibited cancer growth and apoptosis mdpi.com. In hepatocellular carcinoma cell lines, this compound, alone or in combination with quercetin, induced apoptosis through changes in Bcl-2 and Bax expressions alliedacademies.org.
Neuroprotection Studies: Preclinical evidence suggests that this compound provides neuroprotection in conditions of neurotoxicity, neurodegeneration, and demyelination mdpi.commdpi.com. In animal models of neurodegeneration, this compound treatment has shown a protective effect on learning and memory deficits mdpi.commdpi.com. Its anti-inflammatory effects, mediated through COX-2 inhibition, have been observed to decrease microglial activation in the hippocampus in a rat model of dementia mdpi.com. Notably, some studies indicate that these protective effects are not strictly a result of reduced inflammation, as increased neuronal survival following COX-2 inhibition was not always associated with decreased mRNA inflammatory signaling mdpi.commdpi.com.
Microsomal studies are critical for understanding how this compound is metabolized and its potential for drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 (CYP) isoenzyme 2C9 medcentral.commims.com. However, the contribution of CYP2D6 to this compound metabolism has also been characterized in vitro, particularly in individuals with certain CYP2C9 variants where CYP2D6 can contribute up to approximately 30% of this compound metabolism drugbank.com.
This compound can inhibit other CYP enzymes, notably CYP2D6 medcentral.comresearchgate.net. This inhibition can affect the plasma concentrations of CYP2D6 substrates, such as metoprolol (B1676517) researchgate.net. While this compound is predominantly metabolized by CYP2C9, it has been shown to inhibit the metabolism of agomelatine (B1665654) in rat and human liver microsomes, partly through a competitive mechanism on CYP2C9, though CYP1A2 and CYP3A4 are also major enzymes for agomelatine metabolism researchgate.netdovepress.com. Furthermore, this compound has been observed to inhibit the metabolism of repaglinide (B1680517) in human liver microsomes with a Ki of 3.1 µM, suggesting a potential for pharmacokinetic drug interaction mdpi.com.
Table 2: Key Metabolic Pathways and Drug Interactions of this compound
| Enzyme/Drug Interaction | Role of this compound | Affected Drug/Enzyme | Research Finding | Reference |
| CYP2C9 | Primary Metabolism | This compound | Predominant metabolism medcentral.commims.com | medcentral.commims.com |
| CYP2D6 | Substrate / Inhibitor | This compound / Metoprolol | This compound is a CYP2D6 substrate; inhibits metoprolol metabolism drugbank.comresearchgate.net | drugbank.comresearchgate.net |
| CYP1A2 | Potential Inhibitor | Agomelatine | May inhibit CYP1A2 activity in vitro dovepress.com | dovepress.com |
| Repaglinide Metabolism | Inhibitor | Repaglinide | Inhibited in human liver microsomes (Ki = 3.1 µM) mdpi.com | mdpi.com |
| Agomelatine Metabolism | Inhibitor | Agomelatine | Inhibitory effect observed in rat/human liver microsomes, partly via CYP2C9 researchgate.netdovepress.com | researchgate.netdovepress.com |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating this compound's efficacy and mechanisms in complex biological systems, particularly for inflammatory pain and neurodegenerative diseases.
Rodent models are widely utilized to assess this compound's analgesic and anti-inflammatory properties. In carrageenan-induced inflammatory pain models in rats, this compound demonstrated significant antinociceptive effects, reducing pain induced by thermal and mechanical stimulation in a dose-dependent manner frontiersin.org. A modified inflammatory pain model in mice, involving bilateral hind-paw carrageenan injection, showed that this compound augmented the thermal pain threshold, indicating its analgesic effect in this improved model jove.com. In a Complete Freund's Adjuvant (CFA)-induced inflammatory pain mouse model, a combination of this compound with Shinbaro synergistically reduced mechanical hyperalgesia and paw edema nih.gov. This combination also decreased macrophage infiltration in the paw and reduced pro-inflammatory cytokines and glial cell activation in the spinal cord nih.gov. In the mouse formalin test, this compound showed dose-dependent inhibition of the second phase pain responses, and when combined with duloxetine, it exhibited synergistic analgesia for somatic pain plos.org. However, it is also noted that this compound can induce tolerance in some models of peripheral inflammatory pain in rats, similar to morphine, suggesting mechanisms of analgesia potentially independent of COX inhibition but dependent on endogenous opioid release nih.gov.
Animal models of neurodegenerative diseases have been used to explore this compound's neuroprotective potential.
Amyotrophic Lateral Sclerosis (ALS): Preclinical studies have indicated that COX-2 inhibition, including with this compound, can protect motor neurons from excitotoxic damage in organotypic spinal cord culture models of ALS jhu.edu. In zebrafish ALS models, this compound, particularly in combination with ciprofloxacin, showed synergistic benefits to motor function and central nervous system (CNS) cell morphology, including rectifying impaired motor neuron and microglia morphology and abnormalities in neuromuscular junction (NMJ) structure researchgate.net. Despite promising preclinical findings, a clinical trial in humans with ALS did not demonstrate a beneficial effect of this compound on disease progression or survival at the dosage studied jhu.edu.
Traumatic Brain Injury (TBI): In preclinical models of traumatic brain injury (TBI), selective COX-2 inhibitors like this compound have shown potential as neuroprotective agents by mitigating secondary injury mechanisms involving neuroinflammation and neuronal cell death mdpi.com. This compound treatment has been shown to decrease microglial activation in the hippocampus in a rat model of dementia mdpi.com. However, in a mouse model of repetitive mild TBI (mTBI), while this compound protected against neuroinflammation in the acute phase, it unexpectedly exacerbated clinical cognitive disturbance mdpi.comresearchgate.net. At chronic measurements, there was evidence of neuroprotective alleviation of mTBI pathophysiology, but no change in clinical features was observed mdpi.comresearchgate.net. These findings highlight the complex role of COX-2 inhibition in TBI and the need for further investigation into its precise mechanisms and timing of intervention.
Hepatotoxicity Models
Preclinical research has utilized animal models to investigate the hepatotoxic potential of this compound. Chronic administration of this compound has been shown to induce hepatotoxicity in male albino rats. This observed toxicity was linked to oxidative and apoptotic stress within hepatic tissues. Interestingly, co-administration with royal jelly demonstrated ameliorative effects against this compound-induced oxidative and apoptotic stress in these rat models. Furthermore, the discontinuation of this compound significantly reduced the induced toxicity, leading to a recovery of normal liver enzyme levels and serum protein profiles, particularly when this compound was co-administered with royal jelly researchgate.netnih.gov.
In another experimental context, this compound was found to significantly mitigate hypercholesterolemia and lipid peroxidation associated with liver injury in rats subjected to carbon tetrachloride (CCl4)-induced hepatotoxicity. In hyperlipidemic rat models, this compound treatment resulted in a reduction of key hepatic function markers, including alanine (B10760859) aminotransferase, aspartate aminotransferase, and alkaline phosphatase, alongside a decrease in liver weight. The compound also demonstrated an ability to reverse hepatocellular damage observed in these models plos.orgbiorxiv.org.
For the quantification of this compound in preclinical studies, a rapid, accurate, precise, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed. This method allows for the quantification of this compound in various mouse matrices, including plasma, brain, spleen, liver, and kidney. Its application in pharmacokinetic studies has enabled the understanding of this compound's in vivo biodistribution following intraperitoneal administration in mice mdpi.comresearchgate.net.
Cardiovascular and Gastrointestinal Safety Assessment
Preclinical and clinical investigations into this compound have aimed to differentiate its safety profile from non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by focusing on its selective COX-2 inhibition. The underlying hypothesis posits that the therapeutic benefits of NSAIDs stem from COX-2 inhibition, while adverse events, particularly gastrointestinal complications, are largely attributable to the inhibition of cyclooxygenase-1 (COX-1) researchgate.net.
Gastrointestinal Safety Assessment
This compound, as a selective COX-2 inhibitor, aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2 researchgate.netwikipedia.org. Preclinical studies have indicated that this compound effectively suppresses prostaglandin (B15479496) synthesis at low doses and contributes to reduced gastric damage researchgate.net.
Clinical studies, including meta-analyses, have provided data on the gastrointestinal safety of this compound. A meta-analysis encompassing 31 randomized controlled clinical studies with 39,605 patients compared the incidence of gastrointestinal adverse events in this compound-treated patients to those receiving placebo or other NSAIDs. The incidence of clinical ulcers and ulcer bleeds with this compound (200-400 mg Total Daily Dose (TDD)) was reported to be 0.2%, in contrast to 0.6% with NSAIDs. This translates to a relative risk (RR) of 0.35 (95% Confidence Interval (CI): 0.22-0.56) for this compound compared to NSAIDs medsafe.govt.nzpom.go.id.
The this compound Long-Term Arthritis Safety Study (CLASS) further evaluated gastrointestinal safety. In this prospective, long-term outcome study, patients received this compound (400 mg twice daily), ibuprofen (B1674241) (800 mg three times daily), or diclofenac (B195802) (75 mg twice daily). The study found no significant differences in the incidence of complicated ulcers (gastrointestinal bleeding, perforation, or obstruction) between the this compound group and the ibuprofen or diclofenac groups, even in patients concomitantly taking acetylsalicylic acid (aspirin) pom.go.idhres.ca.
However, it is noted that concomitant administration of this compound with low-dose acetylsalicylic acid can increase the risk of gastrointestinal ulceration and related complications. Patients with a history of peptic ulcer disease or gastrointestinal bleeding are at a significantly higher risk (greater than 10-fold) for developing a gastrointestinal bleed when taking NSAIDs, including this compound medsafe.govt.nzhres.caeuropa.eu.
Table 1: Incidence of Clinical Ulcers and Ulcer Bleeds in Comparative Studies
| Treatment Group | Incidence of Clinical Ulcers and Ulcer Bleeds (%) | Relative Risk (RR) (95% CI) vs. NSAIDs |
| This compound (200-400 mg TDD) | 0.2 medsafe.govt.nzpom.go.id | 0.35 (0.22-0.56) medsafe.govt.nzpom.go.id |
| NSAIDs | 0.6 medsafe.govt.nzpom.go.id | - |
Cardiovascular Safety Assessment
Preclinical studies are crucial for assessing the cardiovascular safety of new pharmacological agents. These assessments typically involve evaluating parameters such as coagulation profiles, blood pressure, blood lipid concentrations, left ventricular size and function, body weight, cardiac dimensions, QT intervals, and other electrocardiogram (ECG) parameters oup.com.
This compound's selective inhibition of COX-2 means it does not inhibit COX-1 at therapeutic concentrations, which is relevant because COX-1 inhibition affects thromboxane (B8750289) A2, a platelet activator wikipedia.org. Clinical trials in healthy volunteers have demonstrated that this compound, even at single doses up to 800 mg and multiple doses of 600 mg twice daily for up to 7 days, did not affect platelet aggregation or increase bleeding time fda.govpom.go.id. Consequently, this compound is not considered a substitute for acetylsalicylic acid for cardiovascular prophylaxis due to its lack of platelet effects medsafe.govt.nzfda.govpom.go.id.
However, some studies have raised concerns regarding cardiovascular risk. The Adenoma Prevention with this compound (APC) trial indicated a dose-related increase in serious cardiovascular events, primarily myocardial infarction, at this compound doses of 200 mg and 400 mg twice daily compared to placebo. The divergence in cumulative rates of serious cardiovascular thrombotic events became apparent after approximately one year of treatment fda.govahajournals.org. In the APC trial, the relative risk for the composite endpoint of cardiovascular death, myocardial infarction, or stroke was 3.4 (95% CI: 1.4-8.5) for this compound 400 mg twice daily and 2.5 (95% CI: 1.0-6.4) for this compound 200 mg twice daily, relative to placebo fda.gov.
In contrast, the Prevention of Colorectal Sporadic Adenomatous Polyps (PreSAP) study, which compared this compound 400 mg once daily to placebo, did not show an increased cardiovascular risk for the composite endpoint of cardiovascular death, myocardial infarction, or stroke fda.gov.
The Prospective Randomized Evaluation of this compound Integrated Safety vs. Ibuprofen Or Naproxen (B1676952) (PRECISION) study was a double-blind trial designed to assess cardiovascular safety in osteoarthritis (OA) or rheumatoid arthritis (RA) patients with or at high risk for cardiovascular disease. This study compared this compound (200-400 mg daily) with naproxen (750-1000 mg daily) and ibuprofen (1800-2400 mg daily). The primary endpoint, an independently adjudicated composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke, showed no significant differences in Kaplan-Meier cumulative rates for investigator-reported serious cardiovascular thromboembolic adverse events among the this compound, diclofenac, or ibuprofen treatment groups in the CLASS trial medsafe.govt.nzpom.go.idpom.go.id.
Furthermore, this compound has been observed to promote sodium retention in a dose-dependent manner through a renal mechanism, which may contribute to increased blood pressure or exacerbation of congestive heart failure hres.ca. A comprehensive meta-analysis of safety data from 39 completed this compound clinical studies, with durations up to 65 weeks and involving 41,077 patients, has also been conducted to further evaluate its cardiovascular profile pom.go.id.
Table 2: Cardiovascular Event Risk in Adenoma Prevention with this compound (APC) Trial
| Treatment Group | Relative Risk (RR) for Composite CV Endpoint (95% CI) vs. Placebo |
| This compound 200 mg BID | 2.5 (1.0-6.4) fda.gov |
| This compound 400 mg BID | 3.4 (1.4-8.5) fda.gov |
Clinical Trial Design and Outcomes
Study Designs
The methodologies used in celecoxib clinical trials have been diverse, incorporating established standards for clinical research to ensure the validity and reliability of the findings.
Randomized controlled trials form the cornerstone of the clinical evidence for this compound. In these studies, patients with conditions like osteoarthritis (OA) or rheumatoid arthritis (RA) are randomly assigned to receive either this compound, a placebo, or another active NSAID, such as naproxen (B1676952), ibuprofen (B1674241), or diclofenac (B195802). hopkinsarthritis.orgmdpi.com The duration of these trials typically ranges from a few weeks to several months, allowing for the assessment of both short-term and longer-term efficacy. hopkinsarthritis.orgnih.gov For instance, the this compound Long-term Arthritis Safety Study (CLASS) was a large-scale RCT involving 7,968 patients with OA or RA, randomly assigned to receive this compound, ibuprofen, or diclofenac over a 6-month period. hopkinsarthritis.org Another landmark study, the Prospective Randomized Evaluation of this compound Integrated Safety vs. Ibuprofen Or Naproxen (PRECISION) trial, was a long-term non-inferiority trial involving 24,081 patients designed to assess cardiovascular safety. pfizer.com These trials are designed to minimize bias by ensuring that the different treatment groups are comparable at the start of the study.
To further reduce bias, the majority of pivotal this compound trials have been conducted in a double-blind fashion, where neither the patients nor the investigators know which treatment is being administered. hopkinsarthritis.org This design prevents expectations from influencing the reporting of symptoms or the assessment of outcomes. Many of these trials also include a placebo-controlled arm. nih.gov A multicenter, randomized, double-blind, placebo-controlled trial in 1,003 patients with symptomatic osteoarthritis of the knee, for example, assigned participants to receive various doses of this compound, naproxen, or a placebo for 12 weeks. fda.gov The inclusion of a placebo group is critical for demonstrating that the observed therapeutic effects are due to the pharmacological action of this compound and not a result of the placebo effect or the natural course of the disease.
Following the completion of a double-blind trial, eligible patients may be offered enrollment in an open-label extension (OLE) study. fda.gov In this phase, all participants receive this compound, and both the patient and the investigator are aware of the treatment being administered. The primary purpose of OLE studies is to gather additional data on the long-term tolerability and effectiveness of chronic this compound administration. fda.gov For example, after a 12-week double-blind trial in juvenile rheumatoid arthritis, patients could enter an additional 12-week open-label phase to assess the chronic use of the compound. fda.gov While these studies provide valuable long-term exposure data, the absence of a concurrent control group is a key limitation of this design. researchgate.net
To assess the safety of this compound in a real-world setting, streamlined safety studies have been conducted. The Standard care versus this compound Outcome Trial (SCOT) is a notable example. researchgate.net This large-scale study utilized a Prospective Randomised Open Blinded Endpoint (PROBE) design. In this model, patients are randomly assigned to either this compound or their usual traditional NSAID in an open-label fashion, but the endpoints (such as cardiovascular events) are adjudicated by a committee that is blinded to the treatment allocation. researchgate.net This pragmatic design allows for the collection of safety data under conditions that more closely resemble routine clinical practice. Observational studies, which analyze data from large patient registries and healthcare databases, have also contributed to understanding the cardiovascular risk profile of this compound compared to other NSAIDs. researchgate.net
Efficacy Endpoints in Clinical Trials
The effectiveness of this compound in clinical trials is measured using a variety of validated endpoints that capture the key signs and symptoms of arthritic conditions.
In clinical trials for osteoarthritis, the primary efficacy endpoints often include assessments of pain and physical function. A commonly used tool is the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index, which evaluates pain, stiffness, and physical function. nih.gov Another primary measure is the Patient's Assessment of Arthritis Pain, often recorded on a visual analog scale (VAS), where patients rate their pain intensity. Meta-analyses of trials have shown that this compound treatment leads to significant improvements in OA total scores, pain subscale scores, and function subscale scores compared to placebo. nih.gov
For rheumatoid arthritis, a systemic autoimmune disorder, efficacy assessment is more complex. The primary endpoint in many RA trials is the American College of Rheumatology 20% improvement criteria (ACR20). nih.gov The ACR20 indicates a 20% improvement in the number of tender and swollen joints, as well as a 20% improvement in at least three of five other measures: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and levels of an acute-phase reactant (like C-reactive protein). nih.govresearchgate.net Studies have demonstrated that a significantly higher percentage of patients treated with this compound achieve an ACR20 response compared to those on placebo.
Table 1: Efficacy of this compound in Osteoarthritis Clinical Trials This table summarizes typical outcomes from randomized, placebo-controlled trials.
| Efficacy Endpoint | This compound Outcome | Placebo Outcome | Key Finding | Source |
|---|---|---|---|---|
| WOMAC Pain Subscale Score (Mean Difference) | Significant Reduction | Minimal Reduction | This compound provided statistically significant pain relief compared to placebo. The mean difference was -0.86 in a meta-analysis. | nih.govnih.gov |
| WOMAC Function Subscale Score (Mean Difference) | Significant Improvement | Minimal Improvement | Patients on this compound showed significant improvement in physical function. The mean difference was -2.90 in a meta-analysis. | nih.govnih.gov |
| Patient's Global Assessment of Arthritis | Improved | Slightly Improved | Patients' overall assessment of their condition was consistently better in the this compound group. | fda.gov |
Table 2: Efficacy of this compound in Rheumatoid Arthritis Clinical Trials This table summarizes typical outcomes from randomized, placebo-controlled trials.
| Efficacy Endpoint | This compound Outcome | Placebo Outcome | Key Finding | Source |
|---|---|---|---|---|
| ACR20 Responder Rate | ~49-59% | ~28-40% | A significantly higher proportion of patients on this compound achieved at least a 20% improvement in RA symptoms. | nih.gov |
| Number of Tender/Painful Joints (Improvement) | Significant Reduction | Minimal Reduction | This compound led to a statistically significant improvement in the number of painful or tender joints compared to placebo. | nih.gov |
| Number of Swollen Joints (Improvement) | Significant Reduction | Minimal Reduction | A significant reduction in the number of swollen joints was observed in patients treated with this compound versus placebo. | nih.gov |
Pain Reduction and Functional Improvement
Clinical trials have consistently demonstrated the efficacy of this compound in reducing pain and improving functional status in patients with osteoarthritis (OA) and rheumatoid arthritis (RA). nih.gov Studies indicate that this compound is superior to placebo and exhibits comparable efficacy to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) in managing the signs and symptoms of these conditions. nih.govresearchgate.net The analgesic effects and enhancements in functional capacity are typically observed within the first two weeks of initiating therapy and are sustained throughout the treatment period. nih.govresearchgate.net
In patients with osteoarthritis of the knee, this compound was found to be similarly effective as naproxen and superior to placebo in providing pain relief, with corresponding improvements in physical function. nih.govresearchgate.net Comparable efficacy has been noted between once-daily and twice-daily this compound administration. nih.govresearchgate.net The therapeutic benefits of this compound have also been established in treating the signs and symptoms of osteoarthritis of the hip. nih.govresearchgate.net Notably, the effectiveness of this compound was not diminished in elderly patients suffering from osteoarthritis of the hip or knee. nih.govresearchgate.net
For individuals with active rheumatoid arthritis, various dosages of this compound have demonstrated significant anti-inflammatory and analgesic effects, comparable to naproxen. nih.govresearchgate.net In long-term studies of up to 24 weeks, this compound has shown sustained symptomatic improvements similar to slow-release diclofenac in patients with stable rheumatoid arthritis. nih.govresearchgate.net
A meta-analysis of studies comparing this compound to placebo in patients with rheumatoid arthritis showed a significant clinical improvement for those receiving this compound. nih.gov Specifically, there was a 15% absolute improvement in clinical symptoms and an 11% absolute improvement in pain reduction. nih.gov
Table 1: Efficacy of this compound in Osteoarthritis and Rheumatoid Arthritis
| Indication | Comparator | Key Findings |
|---|---|---|
| Osteoarthritis of the Knee | Naproxen, Placebo | This compound showed similar efficacy to naproxen and was superior to placebo in pain reduction and functional improvement. nih.govresearchgate.net |
| Osteoarthritis of the Hip | Not specified | This compound is effective in treating the signs and symptoms. nih.govresearchgate.net |
| Active Rheumatoid Arthritis | Naproxen | This compound produced significant anti-inflammatory and analgesic effects, similar to naproxen. nih.govresearchgate.net |
| Stable Rheumatoid Arthritis | Slow-release Diclofenac | Over a 24-week period, this compound demonstrated sustained symptomatic improvements comparable to diclofenac. nih.govresearchgate.net |
| Rheumatoid Arthritis | Placebo | Significant clinical improvement (15% absolute) and pain reduction (11% absolute) compared to placebo. nih.gov |
Specific Disease Scales (e.g., HRSD for MDD)
Beyond its established use in inflammatory conditions, this compound has been investigated as a potential treatment for neuroinflammation in Major Depressive Disorder (MDD). centerwatch.com Clinical studies have explored its impact on depression severity as measured by the Hamilton Depression Rating Scale (HDRS). centerwatch.com In some subsets of patients with depression, treatment with this compound has been associated with a reduction in HDRS scores. centerwatch.com
A double-blind, placebo-controlled trial assessing this compound as an adjuvant to fluoxetine (B1211875) for MDD found that the combination therapy resulted in a significantly greater reduction in HDRS scores compared to fluoxetine alone over a six-week period. nih.gov Another study focusing on mild-to-moderate depression in patients with acute brucellosis also demonstrated a superior improvement in depressive symptoms with this compound compared to placebo, as measured by the HDRS. researchgate.net The this compound group showed a greater decline in HDRS scores at both week 3 and week 6. researchgate.net
A meta-analysis of randomized controlled trials has provided further evidence supporting the antidepressant efficacy of this compound as an add-on treatment in major depression. nih.gov
Table 2: Effect of this compound on Hamilton Depression Rating Scale (HDRS) Scores in Major Depressive Disorder (MDD)
| Study Population | Intervention | Key Findings on HDRS Scores |
|---|---|---|
| Patients with MDD | This compound as adjunct to fluoxetine | Combination of fluoxetine and this compound showed significant superiority in reducing HDRS scores over fluoxetine alone. nih.gov |
| Patients with mild-to-moderate depression due to acute brucellosis | This compound vs. Placebo | This compound group demonstrated a greater reduction in HDRS scores at week 3 and week 6 compared to the placebo group. researchgate.net |
| Patients with MDD (in a pilot study) | This compound | Treatment with this compound is hypothesized to correlate positively with a reduction in depressive symptoms as measured by the HDRS. centerwatch.com |
Safety Endpoints in Clinical Trials
Cardiovascular Events (Myocardial Infarction, Stroke)
The cardiovascular safety of this compound has been a significant focus of clinical trials, particularly following the withdrawal of other COX-2 inhibitors. arthritis.orgthe-rheumatologist.org Multiple large-scale studies have been conducted to evaluate the risk of cardiovascular events such as myocardial infarction and stroke associated with this compound use.
A pooled analysis of six randomized placebo-controlled trials indicated a potential for increased cardiovascular risk with this compound, with evidence of dose and regimen differences in risk. nih.gov The hazard ratio for a composite endpoint of cardiovascular death, myocardial infarction, stroke, heart failure, or thromboembolic event was 1.6 for all tested doses combined. nih.gov A meta-analysis of four placebo-controlled trials found an odds ratio of 2.26 for myocardial infarction with this compound compared to placebo, though no significant increase in the risk of stroke was observed. nih.gov
The Prospective Randomized Evaluation of this compound Integrated Safety vs. Ibuprofen or Naproxen (PRECISION) trial was a landmark study designed to directly compare the cardiovascular safety of this compound with the non-selective NSAIDs ibuprofen and naproxen in patients with arthritis and elevated cardiovascular risk. the-rheumatologist.orgpfizer.com The primary endpoint was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke. pfizer.com The results of the PRECISION trial demonstrated that this compound was non-inferior to both ibuprofen and naproxen in terms of cardiovascular safety at moderate doses. h1.co The primary endpoint occurred in 2.3% of patients receiving this compound, compared to 2.5% for naproxen and 2.7% for ibuprofen. pfizer.comh1.co
Table 3: Cardiovascular Event Rates in the PRECISION Trial
| Treatment Group | Primary Endpoint Occurrence (Cardiovascular Death, Non-fatal MI, Non-fatal Stroke) |
|---|---|
| This compound | 2.3% |
| Naproxen | 2.5% |
| Ibuprofen | 2.7% |
Data from the Prospective Randomized Evaluation of this compound Integrated Safety vs. Ibuprofen or Naproxen (PRECISION) trial. pfizer.comh1.co
Gastrointestinal Ulceration and Bleeding
A key advantage of this compound, as a selective COX-2 inhibitor, is its improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs. researchgate.netarthritis.org Clinical trials have consistently shown a lower incidence of upper gastrointestinal ulceration and bleeding with this compound. nih.govresearchgate.net
In a pooled analysis of 14 randomized controlled trials, the incidence of upper GI ulcer complications was eight-fold lower with this compound compared to non-specific NSAIDs. nih.gov The annualized incidence of these complications in this compound-treated patients was similar to that observed in patients receiving a placebo. nih.govproquest.com The this compound Long-term Arthritis Safety Study (CLASS) also reported a lower incidence of symptomatic ulcers and ulcer complications with this compound compared to ibuprofen or diclofenac. researchgate.net
The PRECISION trial further substantiated these findings, showing that clinically significant GI events occurred less frequently in the this compound group compared to both the naproxen and ibuprofen groups, even with the co-prescription of a proton pump inhibitor. the-rheumatologist.orgpfizer.com In a study of high-risk patients with a history of ulcer bleeding, this compound was as effective as the combination of diclofenac plus omeprazole (B731) in preventing recurrent GI bleeding. hopkinsarthritis.org Another trial in patients with cardiothrombotic diseases and a history of upper GI bleeding found that this compound plus esomeprazole (B1671258) was superior to naproxen plus esomeprazole in reducing the risk of recurrent bleeding. nih.gov
Table 4: Incidence of Upper Gastrointestinal Ulcer Complications
| Treatment Group | Incidence of UGI Ulcer Complications (Randomized Controlled Trials) | Annualized Incidence of UGI Ulcer Complications (Randomized Controlled Trials) |
|---|---|---|
| This compound | 0.03% | 0.20% |
| NSAIDs (Naproxen, Diclofenac, Ibuprofen) | 0.33% | 1.68% |
| Placebo | 0% | Not Applicable |
Data from a pooled analysis of 14 randomized controlled trials. nih.gov
Renal and Hepatic Function Monitoring
The monitoring of renal and hepatic function is an important aspect of safety in clinical trials of this compound. nih.gov While generally well-tolerated, this compound, like other NSAIDs, can have effects on the kidneys. hopkinsarthritis.org Patients at a higher risk for renal adverse events include the elderly and those with pre-existing renal impairment, heart failure, or liver dysfunction. drugbank.com
In a study of high-risk patients, renal adverse events, including hypertension, peripheral edema, and renal failure, were common in both the this compound and diclofenac treatment groups. hopkinsarthritis.org The PRECISION trial found that the risk of renal events was significantly lower with this compound compared to ibuprofen, but not significantly different from naproxen. the-rheumatologist.orgh1.co
Regarding hepatic function, a review of controlled clinical trials involving over 6,000 patients suggested a very low risk of hepatotoxicity with this compound, even with long-term use. researchgate.net In these trials, biochemical parameters, including liver function tests, were generally comparable between this compound and comparator groups. researchgate.net Routine monitoring of blood pressure, as well as renal and liver function, is standard practice in long-term this compound trials. nih.gov
Overall Tolerability and Adverse Event Reporting
Compared to placebo, this compound was associated with fewer discontinuations for any reason and for lack of efficacy. nih.govresearchgate.net However, it was linked to a higher incidence of dyspepsia, diarrhea, and edema. nih.govresearchgate.net When compared with non-selective NSAIDs, this compound had fewer symptomatic ulcers and bleeds, fewer endoscopically detected ulcers, and fewer discontinuations due to adverse events, particularly gastrointestinal adverse events. nih.govresearchgate.net Fewer patients on this compound experienced any adverse event, a gastrointestinal adverse event, or a treatment-related adverse event compared to those on NSAIDs. nih.govresearchgate.net
Table 5: Comparison of Tolerability: this compound vs. Placebo and NSAIDs
| Outcome | This compound vs. Placebo | This compound vs. NSAIDs |
|---|---|---|
| Discontinuations (any cause) | Fewer with this compound | No significant difference |
| Discontinuations (lack of efficacy) | Fewer with this compound | Higher with this compound |
| Discontinuations (adverse events) | No significant difference | Fewer with this compound |
| Discontinuations (GI adverse events) | No significant difference | Fewer with this compound |
| Dyspepsia | More with this compound | Fewer with this compound |
| Diarrhea | More with this compound | No significant difference |
| Edema | More with this compound | No significant difference |
| Symptomatic Ulcers and Bleeds | Not applicable | Fewer with this compound |
| Endoscopically Detected Ulcers | Not applicable | Fewer with this compound |
Based on a systematic review and meta-analysis of clinical trial reports. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental designs are standard for assessing Celecoxib’s efficacy in preclinical anti-inflammatory or anticancer studies?
- Methodological Answer : Randomized placebo-controlled trials (RCTs) are foundational for evaluating this compound’s efficacy. Preclinical studies often employ in vitro assays like MTT for proliferation inhibition and flow cytometry for apoptosis quantification . For in vivo models, dose-response studies with time-dependent analyses are critical to establish therapeutic windows. Ensure blinding and randomization to minimize bias, as outlined in prospective RCT protocols .
Q. How should researchers design a pharmacokinetic study for this compound to ensure reproducibility?
- Methodological Answer : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with response surface methodology (RSM) to optimize mobile phase composition, pH, and flow rate. For example, a C18 column with acetonitrile-phosphate buffer (70:30 v/v) at pH 4.45 and 1.2 mL/min flow rate achieves efficient separation . Validate methods per ICH guidelines, including linearity (40–240 μg/mL for this compound) and sensitivity (LOD: 0.02 μg/mL) .
Q. What ethical protocols are essential in human trials involving this compound?
- Methodological Answer : Adhere to Declaration of Helsinki principles, including voluntary informed consent, privacy protection, and transparency about risks/benefits. Study protocols must undergo ethics committee review, with explicit inclusion/exclusion criteria and provisions for participant withdrawal without repercussion . Report adverse events promptly to oversight bodies .
Advanced Research Questions
Q. How can contradictions in preclinical data on this compound’s synergy with chemotherapeutic agents be resolved?
- Methodological Answer : Preclinical contradictions (e.g., this compound’s variable enhancement of 5-FU cytotoxicity) require in vivo models to assess angiogenesis and metastasis inhibition, which are context-dependent and not replicable in vitro . Use orthotopic tumor models and validate findings with pharmacokinetic profiling to reconcile discrepancies between cell-line and clinical concentrations .
Q. What statistical approaches address variability in this compound’s pharmacodynamic responses across patient subgroups?
- Methodological Answer : Apply multivariate analysis (e.g., mixed-effects models) to account for covariates like age, genetic polymorphisms (e.g., CYP2C9 variants), and comorbidities. Stratified randomization in RCTs and post hoc subgroup analyses can identify differential responses. Use Derringer’s desirability function for multi-response optimization in analytical methods .
Q. How to optimize this compound formulation stability while minimizing genotoxic impurities?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to quantify sulfonate ester impurities during synthesis. Implement quality-by-design (QbD) principles, adjusting reaction conditions (e.g., temperature, solvent purity) to suppress side reactions. Monitor thresholds per ICH M7 guidelines, with limits ≤1.5 μg/day for genotoxins .
Key Considerations for Researchers
- Data Integrity : Implement quality control (QC) protocols, including source-data verification and audit trails, to comply with Good Clinical Practice (GCP) .
- Translational Gaps : Address concentration disparities between preclinical (e.g., 30 μM this compound for 30% growth inhibition) and clinical settings (max plasma concentration ~3.75 mg/L) using physiologically based pharmacokinetic (PBPK) modeling .
- Ethical Reporting : Publish negative/inconclusive results to avoid publication bias, as mandated by ICMJE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
